SB-328437
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-(naphthalene-1-carbonylamino)-3-(4-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-28-21(25)19(13-14-9-11-16(12-10-14)23(26)27)22-20(24)18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,22,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFGCGRAIBLAFY-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440571 | |
| Record name | SB 328437 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247580-43-4 | |
| Record name | SB 328437 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 247580-43-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
SB-328437: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-328437 is a potent and selective, non-peptide antagonist of the C-C chemokine receptor 3 (CCR3). This document provides an in-depth technical overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its effects on cellular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammatory diseases and oncology.
Core Mechanism of Action
This compound exerts its biological effects through competitive antagonism of the CCR3 receptor. CCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and Th2 lymphocytes. Its endogenous ligands include several chemokines, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and monocyte chemotactic protein-4 (MCP-4). By binding to CCR3, this compound blocks the binding of these chemokines, thereby inhibiting the downstream signaling cascades that lead to cellular responses such as chemotaxis, calcium mobilization, and enzyme activation.[1] Recent computational studies suggest that this compound binds to an allosteric site on the CCR3 receptor, inducing a conformational change that prevents ligand recognition and receptor activation.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Ligand/Stimulus | Cell Line/System | IC50 (nM) | Reference |
| CCR3 Antagonism | - | - | 4 | [5][6] |
| CCR3 Antagonism | - | - | 4.5 | [7] |
| Calcium Mobilization | Eotaxin | RBL-2H3-CCR3 cells | 38 | [5][6] |
| Calcium Mobilization | Eotaxin-2 | RBL-2H3-CCR3 cells | 35 | [5][6] |
| Calcium Mobilization | MCP-4 | RBL-2H3-CCR3 cells | 20 | [5][6] |
| Eosinophil Chemotaxis | Eotaxin | Human Eosinophils | Not Specified | [5][6] |
| Eosinophil Chemotaxis | Eotaxin-2 | Human Eosinophils | Not Specified | [5][6] |
| Eosinophil Chemotaxis | MCP-4 | Human Eosinophils | Not Specified | [5][6] |
Table 2: Selectivity Profile of this compound
| Receptor | Selectivity vs. CCR3 | Reference |
| C5aR | > 2500-fold | [5][6] |
| LTD4 | > 2500-fold | [5][6] |
| CCR7 | > 2500-fold | [5][6] |
| CXCR1 | > 2500-fold | [5][6] |
| CXCR2 | > 2500-fold | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of this compound to the CCR3 receptor.
Protocol:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably transfected with human CCR3 are cultured to 80-90% confluency.
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA).
-
-
Binding Reaction:
-
In a 96-well plate, incubate a fixed concentration of a radiolabeled CCR3 ligand (e.g., 125I-eotaxin) with varying concentrations of this compound and the cell membrane preparation.
-
Incubate for 60 minutes at room temperature with gentle agitation to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
-
Detection and Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by CCR3 agonists.
Protocol:
-
Cell Culture and Dye Loading:
-
RBL-2H3 cells stably expressing CCR3 are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
-
Compound Incubation:
-
The dye-containing buffer is removed, and the cells are washed.
-
Cells are then incubated with varying concentrations of this compound or vehicle control for a specified period.
-
-
Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence microplate reader.
-
A CCR3 agonist (e.g., eotaxin, eotaxin-2, or MCP-4) is added to the wells to stimulate the cells.
-
The fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each concentration of this compound.
-
The data is normalized to the response of the vehicle control and plotted against the antagonist concentration to determine the IC50 value.
-
Eosinophil Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of eosinophils towards a chemoattractant.
Protocol:
-
Eosinophil Isolation:
-
Eosinophils are isolated from human peripheral blood using standard density gradient centrifugation and negative selection techniques.
-
-
Chemotaxis Chamber Setup:
-
A chemotaxis chamber (e.g., a 96-well Transwell plate with a polycarbonate membrane) is used.
-
The lower chamber is filled with a chemoattractant solution (e.g., eotaxin, eotaxin-2, or MCP-4) in a suitable assay buffer.
-
Varying concentrations of this compound are added to the lower chamber.
-
-
Cell Migration:
-
A suspension of isolated eosinophils is added to the upper chamber of the Transwell plate.
-
The plate is incubated for a period of time (e.g., 1-2 hours) at 37°C in a humidified incubator to allow for cell migration.
-
-
Quantification of Migrated Cells:
-
The number of cells that have migrated through the membrane to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or by using a fluorescent dye and measuring the fluorescence in the lower chamber.
-
-
Data Analysis:
-
The number of migrated cells in the presence of this compound is compared to the number of migrated cells in the vehicle control.
-
The data is plotted to determine the IC50 value for the inhibition of chemotaxis.
-
Signaling Pathways and Experimental Workflows
CCR3 Signaling Pathway
Activation of CCR3 by its chemokine ligands initiates a cascade of intracellular signaling events. This compound, as a CCR3 antagonist, blocks these downstream pathways. The diagram below illustrates the key signaling pathways affected.
References
- 1. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB 328437 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 6. SB 328437 (DMSO solution), CCR3 antagonist (CAS 247580-43-4) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
SB-328437: A Potent and Selective CCR3 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SB-328437 is a potent and highly selective, non-peptide antagonist of the C-C chemokine receptor 3 (CCR3).[1][2] CCR3 is a G protein-coupled receptor that plays a pivotal role in the recruitment and activation of eosinophils, key effector cells in allergic inflammation and other inflammatory diseases.[3][4][5] Its ligands include several chemokines, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and monocyte chemotactic protein-4 (MCP-4, CCL13).[6][7] By blocking the interaction of these chemokines with CCR3, this compound effectively inhibits downstream signaling pathways responsible for eosinophil chemotaxis, calcium mobilization, and degranulation, making it a valuable tool for studying the role of CCR3 in various physiopathological processes and a potential therapeutic agent for eosinophil-driven disorders such as asthma and allergic rhinitis.[3][7][8] More recent research has also explored its potential in sensitizing cancer cells to chemotherapy.[9][10][11]
Chemical and Physical Properties
This compound, with the chemical name N-(1-Naphthalenylcarbonyl)-4-nitro-L-phenylalanine methyl ester, is a small molecule with the following properties:[2]
| Property | Value |
| Molecular Formula | C₂₁H₁₈N₂O₅ |
| Molecular Weight | 378.38 g/mol [2] |
| CAS Number | 247580-43-4[2] |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO[2] |
| Appearance | White solid |
| Storage | Store at +4°C[2] |
Mechanism of Action
This compound functions as a competitive antagonist at the CCR3 receptor.[7] It binds with high affinity to an allosteric site on the receptor, distinct from the binding site of endogenous chemokine ligands.[9][10] This allosteric binding induces a conformational change in the receptor, particularly in the extracellular loop 2 (ECL2), which in turn hinders the recognition and binding of chemokines like eotaxin.[9][10] By preventing ligand binding, this compound effectively blocks the initiation of the downstream signaling cascade.
CCR3 Signaling Pathway
The binding of chemokines such as eotaxin to CCR3 initiates a cascade of intracellular signaling events. CCR3 is coupled to pertussis toxin-sensitive Gi proteins.[3] Upon activation, the G protein dissociates into its α and βγ subunits, which then modulate the activity of various downstream effectors. This leads to the activation of multiple signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)-gamma, Ras-Raf-MEK-ERK, and p38 mitogen-activated protein kinase (MAPK) pathways.[3][12] These pathways are crucial for eosinophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS) and inflammatory mediators.[3][13] Activation of the classical calcium signaling pathway, leading to an increase in intracellular calcium concentration, is also a key event in eosinophil activation.[3]
Quantitative Data
This compound exhibits high potency and selectivity for the CCR3 receptor. The following tables summarize key quantitative data from various in vitro assays.
Table 1: Inhibitory Activity of this compound
| Assay | Ligand | Cell Type | IC₅₀ (nM) | Reference(s) |
| CCR3 Antagonism | - | - | 4.5 | [1] |
| Calcium Mobilization | Eotaxin | CCR3-transfected RBL-2H3 cells | 38 | [2][14] |
| Eotaxin-2 | CCR3-transfected RBL-2H3 cells | 35 | [2][14] | |
| MCP-4 | CCR3-transfected RBL-2H3 cells | 20 | [2][14] | |
| Eosinophil Chemotaxis | Eotaxin | Human Eosinophils | 32 | |
| Eotaxin-2 | Human Eosinophils | 25 | ||
| MCP-4 | Human Eosinophils | 55 |
Table 2: Selectivity of this compound
| Receptor | Selectivity Fold vs. CCR3 | Reference(s) |
| C5aR | >2500 | [2] |
| LTD₄ | >2500 | [2] |
| CCR7 | >2500 | [2] |
| CXCR1 | >2500 | [2] |
| CXCR2 | >2500 | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CCR3 agonist.
Protocol:
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells stably transfected with the human CCR3 gene are cultured in appropriate media.[7]
-
Cell Loading: Cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation.
-
Assay Procedure:
-
Loaded cells are washed and resuspended in a buffer.
-
The cell suspension is placed in a fluorometer.
-
A baseline fluorescence reading is established.
-
This compound or vehicle is added to the cells and incubated for a specific period.
-
A CCR3 agonist (e.g., eotaxin, eotaxin-2, or MCP-4) is added to stimulate the cells.[7]
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is recorded over time.
-
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium response. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Eosinophil Chemotaxis Assay
This assay assesses the ability of this compound to block the directed migration of eosinophils towards a chemoattractant.
Protocol:
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy human donors using standard density gradient centrifugation and negative selection techniques.
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower wells are filled with a solution containing a CCR3 agonist (e.g., eotaxin) as the chemoattractant.
-
Cell Treatment: Isolated eosinophils are pre-incubated with various concentrations of this compound or vehicle.
-
Assay Procedure:
-
A filter membrane with a defined pore size is placed between the upper and lower wells of the chamber.
-
The treated eosinophil suspension is added to the upper wells.
-
The chamber is incubated at 37°C in a humidified atmosphere to allow for cell migration.
-
-
Quantification of Migration: After incubation, the number of eosinophils that have migrated through the filter to the lower wells is quantified. This can be done by microscopy after staining the filter or by using a cell viability assay on the cells in the lower wells.
-
Data Analysis: The inhibitory effect of this compound is expressed as the percentage reduction in the number of migrated cells compared to the vehicle control. IC₅₀ values are calculated from the concentration-response curve.
Cell Viability Assay (MTT Assay)
This assay was used to determine the effect of this compound, alone or in combination with 5-fluorouracil (5-FU), on the viability of gastric cancer cells.[9]
Protocol:
-
Cell Seeding: 4x10³ gastric cancer cells (e.g., AGS R-5FU) are seeded in each well of a 96-well plate and incubated for 24 hours to allow for cell attachment.[9]
-
Treatment: The cells are then exposed to different concentrations of this compound, 5-FU, or a combination of both for 72 hours.[9]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution in each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Cell viability is expressed as a percentage of the untreated control.
In Vivo Studies
This compound has been evaluated in several preclinical animal models, demonstrating its potential therapeutic utility.
-
Chronic Colitis: In a murine model of spontaneous chronic colitis, treatment with this compound attenuated disease activity, reduced gross morphological damage to the intestines, and decreased the number of eosinophils and their regulatory molecules in the inflamed colon and circulation.[5][15][16]
-
Gastric Cancer: In a study using a 5-fluorouracil-resistant gastric cancer cell line, combining this compound with 5-FU resulted in a significant decrease in cell viability, suggesting that CCR3 inhibition could be a strategy to overcome chemoresistance.[9][10][11]
-
Airway Inflammation: In a murine model of Th2-mediated airway eosinophil infiltration, this compound suppressed the antigen-induced accumulation of eosinophils in the lungs.[17]
-
Acute Lung Injury: In a mouse model of LPS-induced lung injury, this compound reduced the recruitment of neutrophils to the lung alveolar space and decreased lung inflammation.[1]
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the CCR3 receptor. Its ability to effectively block eosinophil recruitment and activation has been demonstrated in a variety of in vitro and in vivo models. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in utilizing this compound as a tool to investigate the role of CCR3 in health and disease, and to explore its therapeutic potential in a range of inflammatory conditions and potentially in oncology. While clinical trials with other CCR3 antagonists have yielded mixed results, the continued preclinical investigation of compounds like this compound is crucial for a deeper understanding of the complex role of the eotaxin/CCR3 axis in various pathologies.[8][18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. A central regulatory role for eosinophils and the eotaxin/CCR3 axis in chronic experimental allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eotaxin receptor (CCR3) antagonism in asthma and allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. What does CCR3 Signaling Pathway mean? Definition, meaning and sense [tititudorancea.com]
- 14. SB 328437, CCR3 antagonist (CAS 247580-43-4) | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Research Applications of SB-328437 in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research applications of SB-328437, a potent and selective non-peptide antagonist of the C-C chemokine receptor 3 (CCR3), in the context of inflammation. This document details its mechanism of action, summarizes key quantitative findings from preclinical studies, and provides detailed experimental protocols and signaling pathway visualizations to facilitate further research and development.
Core Mechanism of Action
This compound functions as a competitive antagonist of CCR3, a G protein-coupled receptor predominantly expressed on eosinophils, basophils, and a subset of T-helper 2 (Th2) cells. CCR3 and its ligands, such as eotaxin (CCL11), eotaxin-2 (CCL24), and MCP-4 (CCL13), play a crucial role in the recruitment and activation of these inflammatory cells to sites of allergic and inflammatory responses. By binding to CCR3, this compound allosterically inhibits the binding of these chemokines, thereby preventing the downstream signaling cascades that lead to chemotaxis, calcium mobilization, and cellular activation.[1] This targeted action makes this compound a valuable tool for investigating the role of the CCR3 axis in various inflammatory pathologies. Computational docking simulations have indicated that this compound binds to an allosteric site on CCR3, inducing a conformational change that hinders the recognition of its natural ligands.[1]
Key Research Applications in Inflammatory Models
This compound has demonstrated significant efficacy in attenuating inflammation in preclinical models of inflammatory bowel disease (IBD) and acute lung injury.
Inflammatory Bowel Disease: Spontaneous Chronic Colitis
In the Winnie murine model of spontaneous chronic colitis, a model that recapitulates key features of human ulcerative colitis, administration of this compound has been shown to ameliorate disease severity.[2][3]
| Parameter | Control (C57BL/6) | Sham-Treated (Winnie) | This compound-Treated (Winnie) | p-value (Sham vs. This compound) |
| Histological Score (Arbitrary Units) | Not Reported | Increased | Decreased | < 0.001 |
| Body Weight Change (over 14 days) | Gain | Loss | Attenuated Loss | < 0.01 |
| Colonic CD45+ Leukocytes (cells/colon) | ~2.5 x 10^5 | ~1.2 x 10^6 | ~6 x 10^5 | < 0.001 |
| Colonic Eosinophils (cells/colon) | ~0.1 x 10^5 | ~1.5 x 10^5 | ~0.5 x 10^5 | < 0.001 |
| Serum CCL11 (Eotaxin-1) (pg/mL) | ~50 | ~250 | ~100 | < 0.001 |
| Serum CCL5 (RANTES) (pg/mL) | ~20 | ~120 | ~40 | < 0.001 |
Data extracted from Filippone RT, et al. Int J Mol Sci. 2022.[1][2][3]
Acute Lung Inflammation
This compound has also been investigated for its role in mitigating acute lung inflammation induced by lipopolysaccharide (LPS) or influenza virus infection. The primary mechanism in this context is the reduction of neutrophil recruitment to the alveolar space.
| Parameter | Vehicle Control | This compound Treated |
| Neutrophil Count in BALF (LPS model) | Significantly Increased | Significantly Reduced |
| Pro-inflammatory Cytokines (TNF-α, CXCL1) in Lung | Elevated | Reduced |
| Lung Tissue Damage Score | Increased | Reduced |
Specific quantitative values from the primary literature (Lopez-Leal F, et al. J Leukoc Biol. 2024) are pending full-text access for detailed tabulation.
Detailed Experimental Protocols
Winnie Murine Model of Spontaneous Chronic Colitis
This protocol is based on the methodology described by Filippone RT, et al. (2022).[2][3]
Animals:
-
Winnie mice (a model for spontaneous chronic colitis) and C57BL/6 mice (as healthy controls), typically 12 weeks of age.
This compound Administration:
-
Preparation: Dissolve this compound in a vehicle solution. A common vehicle is saline.
-
Dosage: Administer this compound at a dose of 13.75 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Daily for a period of 14 days.
Assessment of Colitis:
-
Clinical Scoring: Monitor body weight, stool consistency, and presence of blood in feces daily.
-
Histological Analysis:
-
At the end of the treatment period, euthanize mice and collect colonic tissue.
-
Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Score sections for inflammatory cell infiltration, crypt architecture distortion, goblet cell depletion, and ulceration using a validated scoring system (e.g., Geboes score).[4]
-
-
Flow Cytometry:
-
Isolate lamina propria mononuclear cells from colonic tissue.
-
Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD45 for total leukocytes, Siglec-F for eosinophils).
-
Analyze cell populations using a flow cytometer.
-
-
Cytokine and Chemokine Analysis:
-
Collect blood via cardiac puncture and process to obtain serum.
-
Measure cytokine and chemokine levels (e.g., CCL11, CCL5) in the serum using a multiplex immunoassay (e.g., Bio-Plex).
-
LPS-Induced Acute Lung Injury Model
This protocol is a generalized procedure based on common methodologies for this model.
Animals:
-
C57BL/6 mice, typically 8-10 weeks of age.
This compound Administration:
-
Preparation: Prepare this compound solution for administration.
-
Dosage: A single dose of 5 mg/kg body weight has been used.[5]
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administer this compound prior to LPS challenge.
Induction of Lung Injury:
-
Anesthetize mice (e.g., with isoflurane).
-
Intratracheally instill Lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg) in a small volume of sterile saline.
Assessment of Lung Inflammation:
-
Bronchoalveolar Lavage (BAL):
-
At a specified time point after LPS instillation (e.g., 24 hours), euthanize mice.
-
Cannulate the trachea and lavage the lungs with a fixed volume of sterile saline.
-
Collect the bronchoalveolar lavage fluid (BALF).
-
Determine the total and differential cell counts (neutrophils, macrophages, lymphocytes) in the BALF using a hemocytometer and cytospin preparations stained with a differential stain.
-
-
Cytokine Analysis:
-
Histological Analysis:
-
Perfuse the lungs and fix them in 10% neutral buffered formalin.
-
Process the tissue for H&E staining.
-
Score the lung sections for evidence of inflammation, such as alveolar wall thickening, inflammatory cell infiltration, and edema.
-
Signaling Pathways and Experimental Workflow Visualizations
CCR3 Signaling Pathway and Inhibition by this compound
Caption: CCR3 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies of this compound.
Selectivity Profile
It is important to note that this compound exhibits high selectivity for CCR3. In vitro studies have demonstrated that it has over 2500-fold selectivity for CCR3 compared to other chemokine receptors such as CCR7, CXCR1, and CXCR2. This high selectivity minimizes the potential for off-target effects and makes it a precise tool for interrogating the role of CCR3 in inflammatory processes.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the CCR3 signaling axis in a variety of inflammatory diseases. Its demonstrated efficacy in preclinical models of colitis and acute lung injury highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to design and execute further studies to explore the full therapeutic potential of targeting CCR3.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histologic Markers of Inflammation in Patients with Ulcerative Colitis in Clinical Remission: Correlates of Histological Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytokine concentrations in bronchoalveolar lavage fluid of patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI Insight - Bronchoalveolar lavage fluid reveals factors contributing to the efficacy of PD-1 blockade in lung cancer [insight.jci.org]
- 8. Serum and Bronchoalveolar Lavage Fluid Levels of Cytokines in Patients with Lung Cancer and Chronic Lung Disease: A Prospective Comparative Study [mdpi.com]
- 9. Analysis of cytokines in serum and bronchoalveolar lavage fluid in patients with immune-checkpoint inhibitor-associated pneumonitis: a cross-sectional case–control study - PMC [pmc.ncbi.nlm.nih.gov]
SB-328437: A Technical Guide for Eosinophil Migration Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the potent and selective CCR3 antagonist, SB-328437, and its application in the study of eosinophil migration. Eosinophils are key effector cells in a variety of inflammatory conditions, including allergic diseases like asthma, and their recruitment to inflamed tissues is largely mediated by the C-C chemokine receptor 3 (CCR3) and its ligands, such as eotaxin. This compound serves as a critical tool for investigating the role of the CCR3 signaling axis in eosinophil trafficking and for evaluating the therapeutic potential of CCR3 antagonism.
Quantitative Data on this compound Activity
This compound is a non-peptide antagonist that demonstrates high affinity and selectivity for the CCR3 receptor.[1][2][3] Its inhibitory effects on eosinophil function have been quantified in various in vitro assays. The following tables summarize the key quantitative data regarding the potency of this compound in inhibiting eosinophil chemotaxis and associated signaling events.
Table 1: Inhibitory Potency (IC50) of this compound on Eosinophil Chemotaxis
| Chemotactic Agent | Eosinophil Source | IC50 (nM) | Reference |
| Eotaxin | Human | 4.5 | [1][3] |
| Eotaxin-2 | Human | Similar to Eotaxin | [1][3] |
| MCP-4 | Human | Similar to Eotaxin | [1][3] |
Table 2: Inhibitory Potency (IC50) of this compound on Calcium Mobilization
| Stimulus | Cell Type | IC50 (nM) | Reference |
| Eotaxin | RBL-2H3-CCR3 cells | 38 | [4] |
| Eotaxin-2 | RBL-2H3-CCR3 cells | 35 | [4] |
| MCP-4 | RBL-2H3-CCR3 cells | 20 | [4] |
Signaling Pathways in Eosinophil Migration
The migration of eosinophils is a complex process initiated by the binding of chemokines to CCR3, a G-protein coupled receptor. This binding triggers a cascade of intracellular signaling events that ultimately lead to cytoskeletal rearrangement and directed cell movement. This compound acts as a competitive antagonist, blocking the binding of native ligands to CCR3 and thereby inhibiting these downstream signaling pathways.
The binding of chemokines like eotaxin to CCR3 activates the Gαi subunit of the associated G-protein.[1] This initiates several downstream signaling cascades, including the activation of Phospholipase C-beta (PLCβ), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, a critical event for cell migration.[5] Concurrently, the activation of Phosphoinositide 3-kinase gamma (PI3Kγ) initiates a pathway involving Ras, Raf1, MEK, and ERK1/2, which are crucial for chemotaxis and degranulation.[1] Another important pathway involves the activation of small GTPases like Rho and Rac, which regulate the actin cytoskeleton through effectors like ROCK.[1][6] this compound effectively blocks these signaling events by preventing the initial ligand-receptor interaction.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on eosinophil migration.
In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber)
This assay is used to quantify the migration of eosinophils towards a chemoattractant.
Materials:
-
Purified human eosinophils
-
This compound
-
Chemoattractant (e.g., recombinant human eotaxin)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)
-
Assay buffer (e.g., RPMI with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Eosinophil Preparation: Isolate eosinophils from human peripheral blood using standard methods such as density gradient centrifugation followed by negative selection. Resuspend the purified eosinophils in assay buffer at a concentration of 2 x 106 cells/mL.
-
This compound Incubation: Pre-incubate the eosinophil suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at room temperature.
-
Chamber Assembly: Add the chemoattractant solution to the lower wells of the Boyden chamber. Place the polycarbonate membrane over the lower wells.
-
Cell Addition: Add the pre-incubated eosinophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1 to 3 hours.
-
Cell Staining and Counting: After incubation, remove the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several high-power fields using a microscope. Alternatively, a photometric assay measuring eosinophil peroxidase activity can be used for quantification.[7]
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to chemokine stimulation.
Materials:
-
Purified human eosinophils
-
This compound
-
Chemoattractant (e.g., eotaxin)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence spectrophotometer or plate reader capable of ratiometric measurement
Procedure:
-
Cell Preparation and Dye Loading: Resuspend purified eosinophils in HBS. Load the cells with Fura-2 AM (e.g., 1-5 µM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C in the dark.[8][9]
-
Washing: Wash the cells to remove extracellular Fura-2 AM.
-
Assay: Resuspend the Fura-2-loaded cells in HBS and place them in a cuvette or a microplate well.
-
Treatment and Stimulation: Add this compound or vehicle to the cell suspension and incubate for a short period.
-
Fluorescence Measurement: Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Agonist Addition: Add the chemoattractant to the cell suspension.
-
Data Acquisition: Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration over time.
In Vivo Eosinophil Migration Model (Mouse Air Pouch)
This model allows for the study of eosinophil recruitment in vivo.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Chemoattractant (e.g., murine CCL11/eotaxin)
-
Sterile PBS
-
Anesthetic
Procedure:
-
Air Pouch Formation: Inject sterile air subcutaneously on the back of the mice to form an air pouch. Repeat this process every 2-3 days to maintain the pouch.
-
This compound Administration: Administer this compound intraperitoneally (i.p.) at a dose of, for example, 3 or 10 mg/kg, 30 minutes before the injection of the chemoattractant.
-
Chemoattractant Injection: Inject the chemoattractant (e.g., 0.08 pmol/kg of CCL11) into the air pouch.
-
Cell Harvest: After a specific time point (e.g., 4 hours), euthanize the mice and lavage the air pouch with PBS to collect the infiltrated cells.
-
Cell Analysis: Centrifuge the lavage fluid and resuspend the cell pellet. Perform total and differential cell counts to determine the number of eosinophils.
This technical guide provides a foundational understanding of the use of this compound in eosinophil migration studies. The provided data, pathway diagrams, and experimental protocols are intended to assist researchers in designing and executing their investigations into the critical role of the CCR3 axis in eosinophil-mediated inflammation.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eosinophil chemotaxis by chemokines: a study by a simple photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hellobio.com [hellobio.com]
Role of SB-328437 in sensitizing cancer cells to chemotherapy
An In-depth Technical Guide on the Role of SB-328437 in Sensitizing Cancer Cells to Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemoresistance remains a significant hurdle in the effective treatment of various cancers. The tumor microenvironment, with its complex signaling networks, plays a pivotal role in the development of drug resistance. One such signaling axis implicated in chemoresistance involves the C-C motif chemokine receptor 3 (CCR3). This technical guide details the role of this compound, a potent and selective non-peptide CCR3 antagonist, in sensitizing cancer cells to conventional chemotherapy. Specifically, it focuses on the experimental evidence and mechanistic insights into how this compound can reverse resistance to 5-fluorouracil (5-FU) in gastric cancer cells. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols, and quantitative data from key studies, intended to be a valuable resource for researchers in oncology and drug development.
Introduction: The Challenge of Chemotherapy Resistance
The efficacy of many chemotherapeutic agents is often limited by the emergence of drug-resistant cancer cells. Gastric cancer, a leading cause of cancer-related mortality worldwide, frequently develops resistance to first-line treatments like 5-fluorouracil (5-FU).[1][2] 5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), a crucial enzyme in DNA synthesis. Upregulation of TS is a key mechanism of 5-FU resistance.[1][2]
Recent research has highlighted the contribution of the tumor microenvironment and specific cell surface receptors to the chemoresistance phenotype. Among these, the C-C motif chemokine receptor 3 (CCR3) has emerged as a potential therapeutic target.[1][2] CCR3 and its ligands, such as CCL5, are associated with tumor progression and resistance to chemotherapy in various cancers.[1]
This compound is a potent and selective non-peptide antagonist of CCR3, with an IC50 of 4.5 nM.[3] It has been investigated for its anti-inflammatory properties and more recently, for its potential to overcome chemoresistance in cancer.[1][3] This guide will focus on the pivotal study by Gutiérrez et al. (2024), which provides compelling evidence for the role of this compound in sensitizing 5-FU-resistant gastric cancer cells.
Mechanism of Action: Targeting the CCR3 Signaling Axis
This compound functions by binding to an allosteric site on the CCR3 receptor.[1][2] This binding induces a conformational change in the receptor, particularly in the extracellular loop 2 (ECL2), which hinders the recognition and binding of its natural ligands.[1][2]
The CCR3 signaling pathway, upon activation by its ligands, can trigger downstream pathways such as MAPK and JAK/STAT, which are known to regulate cell migration, growth, differentiation, and apoptosis.[1] In the context of 5-FU-resistant gastric cancer cells, higher expression of CCR3 is observed.[1][2] The combination of this compound with 5-FU leads to a significant decrease in the viability of these resistant cells.[1][2] Furthermore, this combination treatment also reduces the mRNA expression levels of both CCR3 and thymidylate synthase (TS), the primary target of 5-FU.[1][2]
This suggests a dual mechanism of action for the chemosensitizing effect of this compound:
-
Direct inhibition of pro-survival signaling: By blocking CCR3, this compound likely inhibits downstream signaling pathways that contribute to cell survival and proliferation in the presence of chemotherapy.
-
Downregulation of resistance markers: The observed decrease in TS mRNA levels suggests that CCR3 signaling may directly or indirectly regulate the expression of this key resistance-conferring enzyme.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Experimental Evidence and Quantitative Data
The study by Gutiérrez et al. (2024) provides key quantitative data on the effects of this compound on 5-FU-resistant gastric cancer cells (AGS R-5FU).
Increased 5-FU Resistance in AGS R-5FU Cells
The 5-FU-resistant AGS cell line (AGS R-5FU) exhibited a 2.6-fold increase in tolerance to higher concentrations of 5-FU compared to the parental AGS cell line.[1][2] This was accompanied by significantly elevated mRNA expression of thymidylate synthase (TS).[1][2]
| Cell Line | Fold Increase in 5-FU Resistance | Thymidylate Synthase (TS) mRNA Expression |
| AGS R-5FU | 2.6 | Significantly elevated |
Effect of this compound and 5-FU on Cell Viability
Treatment of AGS R-5FU cells with this compound alone (50 μM for 72 hours) did not significantly affect cell viability.[1] However, the combination of this compound with 5-FU resulted in a significant reduction in cell viability.[1][2]
| Treatment Group | Cell Viability of AGS R-5FU Cells |
| Control | No significant change |
| This compound (50 μM) | No significant change |
| 5-FU (9.7 µM) | Reduced |
| This compound (50 μM) + 5-FU (9.7 µM) | Significantly reduced compared to control and 5-FU alone |
| 5-FU (24.8 µM) | Further reduced |
| This compound (50 μM) + 5-FU (24.8 µM) | Significantly reduced compared to control and this compound alone |
Effect of this compound and 5-FU on Gene Expression
The combination of this compound with a high concentration of 5-FU led to a significant decrease in the relative mRNA expression levels of both CCR3 and TS in AGS R-5FU cells.[1][2]
| Treatment Group (72h) | Relative CCR3 mRNA Expression | Relative TS mRNA Expression |
| Control | Baseline | Baseline |
| This compound (50 μM) | No significant change | No significant change |
| 5-FU (24.8 µM) | No significant change | Elevated |
| This compound (50 μM) + 5-FU (24.8 µM) | Significantly decreased compared to 5-FU group | Significantly decreased compared to 5-FU and this compound alone |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Gutiérrez et al. (2024).
Cell Culture and Development of 5-FU Resistant Cells
-
Cell Line: Human gastric adenocarcinoma cell line AGS.
-
Culture Medium: RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Development of Resistance: 5-FU-resistant AGS cells (AGS R-5FU) were established by continuous exposure to increasing concentrations of 5-FU over a period of several months. The resistance level was confirmed by comparing the EC50 values of the resistant and parental cell lines.
Cell Viability Assay (MTT Assay)
-
Seeding: 4 x 10³ cells per well were seeded in 96-well plates in 100 µl of culture medium.
-
Incubation: Plates were incubated at 37°C for 24 hours to allow for cell attachment.
-
Treatment: Cells were exposed to various concentrations of 5-FU and/or a fixed concentration of this compound (50 µM) for 72 hours.
-
MTT Addition: 10 µl of MTT solution (5 mg/ml in PBS) was added to each well.
-
Incubation: Plates were incubated for 2 hours at 37°C.
-
Solubilization: The formazan crystals were dissolved by adding 100 µl of a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
Reverse Transcription-Quantitative PCR (RT-qPCR)
-
RNA Extraction: Total RNA was extracted from treated and untreated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: cDNA was synthesized from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.
-
qPCR: Quantitative PCR was performed using SYBR Green master mix and specific primers for CCR3, TS, and a reference gene (e.g., GAPDH).
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
-
Data Analysis: The relative gene expression was calculated using the 2^-ΔΔCt method.
Conclusion and Future Directions
The evidence presented strongly suggests that this compound, through its antagonistic action on the CCR3 receptor, can effectively sensitize 5-FU-resistant gastric cancer cells to chemotherapy. The proposed mechanism, involving the disruption of pro-survival signaling and the downregulation of the key resistance marker thymidylate synthase, offers a promising new avenue for cancer therapy.
This technical guide provides the foundational knowledge for researchers and drug development professionals to explore this novel therapeutic strategy further. Future research should focus on:
-
In vivo validation: Translating these in vitro findings into preclinical animal models to assess the efficacy and safety of this compound in combination with chemotherapy.
-
Elucidation of downstream signaling: A more detailed investigation into the specific downstream signaling pathways modulated by CCR3 inhibition in cancer cells.
-
Broader applicability: Exploring the potential of this compound to sensitize other types of cancer cells to various chemotherapeutic agents.
By building upon this knowledge, the scientific community can work towards developing more effective combination therapies to overcome the challenge of chemoresistance and improve patient outcomes.
References
- 1. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The CCR3 Antagonist SB-328437: A Technical Guide for Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the C-C chemokine receptor type 3 (CCR3) antagonist, SB-328437, and its application in preclinical neuropathic pain research. This document synthesizes key findings on its mechanism of action, efficacy in animal models, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.
Core Concepts: Mechanism of Action of this compound in Neuropathic Pain
This compound is a potent and selective non-peptide antagonist of CCR3.[1][2][3] In the context of neuropathic pain, its primary mechanism involves the blockade of CCR3, which is activated by several chemokines, most notably CCL7 and CCL11.[4][5][6] Following nerve injury, the expression of these chemokines is upregulated in the spinal cord and dorsal root ganglia (DRG).[4][5] This upregulation contributes to the neuroinflammatory processes that drive central and peripheral sensitization, leading to the characteristic symptoms of neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[7][8]
By antagonizing CCR3, this compound mitigates the downstream effects of these pro-inflammatory chemokines. This includes reducing the activation and infiltration of immune and glial cells, such as T-cells (CD4+), satellite glial cells (GFAP+), and neutrophils (MPO+), in the spinal cord and DRG.[4][6][7] Furthermore, this compound has been shown to decrease the protein levels of pro-nociceptive cytokines, including Interleukin-6 (IL-6), CCL7, and CCL11.[4][6][7] The inhibition of these neuroinflammatory cascades is believed to be the primary driver of the analgesic effects of this compound observed in preclinical models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in animal models of neuropathic pain.
Table 1: Efficacy of Intrathecal this compound in the Chronic Constriction Injury (CCI) Model in Rodents
| Species | Dose (Intrathecal) | Pain Model | Behavioral Assay | Key Findings | Reference |
| Rat | 10 µg/5 µl (single & repeated) | CCI | von Frey Test (Mechanical Allodynia) | Significant reduction in mechanical hypersensitivity for up to 5 hours after a single dose and with repeated dosing. | [7] |
| Rat | 10 µg/5 µl (single & repeated) | CCI | Cold Plate Test (Thermal Hyperalgesia) | Significant reduction in thermal hypersensitivity. | [7] |
| Mouse | 20 µg/5 µL (single) | CCI | von Frey Test (Mechanical Allodynia) | Analgesic effects observed on day 2, 12, and 28 post-CCI. | [9][10] |
| Mouse | 20 µg/5 µL (single) | CCI | Cold Plate Test (Thermal Hyperalgesia) | Analgesic effects observed on day 2 and 12 post-CCI. | [9][10] |
Table 2: Effect of Intrathecal this compound on Molecular and Cellular Markers in the CCI Model (Rat)
| Marker | Tissue | Effect of this compound Treatment | Reference |
| IL-6 Protein | Spinal Cord | Reduction of CCI-induced increase. | [4][7] |
| CCL7 Protein | Dorsal Root Ganglia | Inhibition of CCI-induced upregulation. | [4][7] |
| CCL11 Protein | Dorsal Root Ganglia | Inhibition of CCI-induced upregulation. | [4][7] |
| GFAP+ Cells | Dorsal Root Ganglia | Reduction in activation and influx. | [4][7] |
| CD4+ Cells | Dorsal Root Ganglia | Reduction in activation and influx. | [4][7] |
| MPO+ Cells | Spinal Cord & DRG | Reduction in activation and influx. | [4][7] |
Table 3: Potentiation of Opioid Analgesia by this compound in the CCI Model (Rat)
| Opioid | This compound Dose (i.t.) | Behavioral Assay | Outcome | Reference |
| Morphine (2.5 µg/5 µl, i.t.) | 10 µg/5 µl (repeated) | von Frey & Cold Plate | Enhanced analgesic effect of morphine. | [7][8] |
| Buprenorphine (1.0 µg/5 µl, i.t.) | 10 µg/5 µl (repeated) | von Frey & Cold Plate | Enhanced analgesic effect of buprenorphine. | [7][8] |
Detailed Experimental Protocols
Chronic Constriction Injury (CCI) of the Sciatic Nerve
This surgical model is commonly used to induce peripheral mononeuropathy that mimics chronic nerve compression in humans.[8]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
4-0 or 5-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Heating pad
-
Stereomicroscope (optional)
Procedure (Rat/Mouse):
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Shave and disinfect the lateral surface of the thigh.
-
Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Tie four loose ligatures around the sciatic nerve with a spacing of about 1 mm between each. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animal to recover on a heating pad.
-
Behavioral testing is typically performed starting 7 days post-surgery.[1]
Intrathecal (i.t.) Injection
This route of administration delivers substances directly into the cerebrospinal fluid, targeting the spinal cord.
Materials:
-
Hamilton syringe with a 30-gauge needle (for mice) or 25-gauge needle (for rats)[5][11]
-
Anesthetic (e.g., isoflurane)
-
This compound solution (dissolved in a vehicle such as 70% DMSO)[10]
Procedure (Mouse/Rat):
-
Anesthetize the animal.
-
Palpate the iliac crests and locate the L5-L6 intervertebral space.
-
Insert the needle at a slight angle, perpendicular to the spine, into the intervertebral space.[12]
-
A characteristic tail-flick is often observed upon successful entry into the intrathecal space.[5]
-
Slowly inject the solution (typically 5 µL for mice and 10 µL for rats).[5][11]
-
Hold the needle in place for a few seconds before withdrawal to prevent backflow.[12]
-
Monitor the animal during recovery.
Behavioral Assays for Pain Assessment
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform with individual testing chambers
Procedure:
-
Acclimatize the animal to the testing environment for at least 20-30 minutes.
-
Place the animal in a chamber on the elevated mesh floor.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw.
-
Begin with a filament of low force and proceed in ascending order of force.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.[13]
This test measures the latency to a nociceptive response on a cold surface.
Materials:
-
Cold plate apparatus
Procedure:
-
Set the cold plate to the desired temperature (e.g., 4-5°C).[14][15]
-
Acclimatize the animal to the testing room.
-
Place the animal on the cold plate and start a timer.
-
Record the latency to the first sign of nociception (e.g., paw lifting, licking, or jumping).
-
A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.[16]
Signaling Pathways and Experimental Workflows
Signaling Pathway of CCR3 in Neuropathic Pain
The following diagram illustrates the proposed signaling cascade involving CCR3 in the development and maintenance of neuropathic pain.
Experimental Workflow for Evaluating this compound
The diagram below outlines a typical experimental workflow for assessing the efficacy of this compound in a rodent model of neuropathic pain.
References
- 1. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 4. Blockade of CC Chemokine Receptor Type 3 Diminishes Pain and Enhances Opioid Analgesic Potency in a Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Blockade of CC Chemokine Receptor Type 3 Diminishes Pain and Enhances Opioid Analgesic Potency in a Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Blockade of CC Chemokine Receptor Type 3 Diminishes Pain and Enhances Opioid Analgesic Potency in a Model of Neuropathic Pain [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological Evidence of the Important Roles of CCR1 and CCR3 and Their Endogenous Ligands CCL2/7/8 in Hypersensitivity Based on a Murine Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lumbar Intrathecal Injection of Gene Therapy Vectors for Central Nervous System Targeting in Mice and Rats [jove.com]
- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cold plate as a test of nociceptive behaviors: description and application to the study of chronic neuropathic and inflammatory pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Emodin alleviates chronic constriction injury-induced neuropathic pain and inflammation via modulating PPAR-gamma pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
In Vitro Characterization of SB-328437: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-328437 is a potent and selective, non-peptide antagonist of the C-C chemokine receptor 3 (CCR3).[1][2] CCR3 is a key receptor in the inflammatory cascade, primarily expressed on eosinophils, and is implicated in the pathogenesis of allergic diseases such as asthma.[2][3] Its ligands include several chemokines, notably eotaxin (CCL11), eotaxin-2 (CCL24), and monocyte chemotactic protein-4 (MCP-4).[3][4] By blocking the interaction of these chemokines with CCR3, this compound effectively inhibits downstream signaling pathways, leading to the suppression of eosinophil migration and activation.[1][2] This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional antagonism, and the experimental protocols used for its evaluation.
Core Efficacy and Potency of this compound
This compound demonstrates high affinity and potent antagonism of the CCR3 receptor in a variety of in vitro assays. The following tables summarize the key quantitative data regarding its inhibitory activities.
Table 1: Receptor Binding Affinity of this compound
| Assay Type | Radioligand | Cell Type | IC50 (nM) | Reference |
| Radioligand Binding | ¹²⁵I-Eotaxin | Human Eosinophils | 4 | [4] |
| Radioligand Binding | ¹²⁵I-MCP-4 | Human Eosinophils | 4.5 | [1][2] |
Table 2: Functional Antagonism of this compound
| Assay Type | Agonist | Cell Type | IC50 (nM) | Reference |
| Calcium Mobilization | Eotaxin | Human Eosinophils | 38 | [4] |
| Calcium Mobilization | Eotaxin-2 | Human Eosinophils | 35 | [4] |
| Calcium Mobilization | MCP-4 | Human Eosinophils | 20 | [4] |
| Chemotaxis | Eotaxin | Human Eosinophils | Not explicitly quantified, but potent inhibition reported. | [1][4] |
| Chemotaxis | Eotaxin-2 | Human Eosinophils | Not explicitly quantified, but potent inhibition reported. | [4] |
| Chemotaxis | MCP-4 | Human Eosinophils | Not explicitly quantified, but potent inhibition reported. | [4] |
Table 3: Selectivity Profile of this compound
| Receptor | Selectivity Fold vs. CCR3 | Reference |
| C5aR | >2500 | [4] |
| LTD4 | >2500 | [4] |
| CCR7 | >2500 | [4] |
| CXCR1 | >2500 | [4] |
| CXCR2 | >2500 | [4] |
Signaling Pathway Modulation
This compound acts as an allosteric antagonist of CCR3.[5] This means it binds to a site on the receptor distinct from the orthosteric site where endogenous ligands like eotaxin bind.[5] This binding induces a conformational change in the receptor, particularly in the extracellular loop 2 (ECL2), which in turn prevents the binding and signaling of CCR3 ligands.[5] The downstream signaling cascades initiated by CCR3 activation, which are consequently inhibited by this compound, include the MAPK and JAK/STAT pathways.[5] These pathways are crucial for cell migration, growth, differentiation, and apoptosis.[5]
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Radioligand Binding Assay
This assay quantifies the ability of this compound to displace a radiolabeled ligand from the CCR3 receptor, thereby determining its binding affinity.
Methodology:
-
Cell Preparation: Human eosinophils or recombinant cell lines stably expressing CCR3 (e.g., RBL-2H3-CCR3) are used.[2][3] Cells are washed and resuspended in a suitable binding buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: A fixed concentration of radioligand (e.g., ¹²⁵I-eotaxin or ¹²⁵I-MCP-4) is incubated with the cells in the presence of increasing concentrations of this compound.[2] Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR3 ligand. The incubation is carried out at room temperature for a sufficient time to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter to separate receptor-bound radioligand from the unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by CCR3 agonists.
Methodology:
-
Cell Preparation: Human eosinophils or RBL-2H3-CCR3 cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[3]
-
Assay Setup: The dye-loaded cells are placed in a fluorometric imaging plate reader.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A CCR3 agonist (e.g., eotaxin, eotaxin-2, or MCP-4) is added to the cells to induce calcium mobilization.[4]
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity over time.
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced calcium peak. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Eosinophil Chemotaxis Assay
This assay assesses the ability of this compound to block the directed migration of eosinophils towards a chemoattractant.
References
- 1. Identification and characterization of novel antagonists of the CCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMALL MOLECULE RECEPTOR AGONISTS AND ANTAGONISTS OF CCR3 PROVIDE INSIGHT INTO MECHANISMS OF CHEMOKINE RECEPTOR ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of SB-328437: A CCR3 Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SB-328437 is a potent and selective, non-peptide antagonist of the C-C chemokine receptor 3 (CCR3). This receptor is a key player in the recruitment of eosinophils, a type of white blood cell implicated in the pathogenesis of allergic inflammatory diseases such as asthma. The discovery of this compound marked a significant step in the development of small-molecule therapeutics targeting chemokine receptors. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols and a summary of its biological activity.
Introduction
Eosinophilic inflammation is a hallmark of several allergic diseases, most notably asthma. The migration of eosinophils from the bloodstream into inflamed tissues is primarily mediated by the interaction of chemokines, particularly eotaxin (CCL11), eotaxin-2 (CCL24), and monocyte chemotactic protein-4 (MCP-4/CCL13), with the CCR3 receptor expressed on the eosinophil surface. Therefore, blocking this interaction with a CCR3 antagonist presents a promising therapeutic strategy for controlling eosinophil-driven inflammation.
The development of non-peptide, small-molecule antagonists offered advantages over peptide-based inhibitors, including better oral bioavailability and metabolic stability. The journey to identify potent and selective CCR3 antagonists led to the discovery of this compound.
Discovery and Lead Optimization
The discovery of this compound originated from a high-throughput screening effort to identify non-peptide antagonists of the CCR3 receptor. This screening led to the identification of a lead compound, SK&F 45523. Subsequent chemical optimization and structure-activity relationship (SAR) studies were undertaken to improve the potency and selectivity of this initial hit. This medicinal chemistry effort ultimately yielded this compound, a compound with significantly enhanced affinity and antagonist activity at the CCR3 receptor.
Mechanism of Action
This compound exerts its pharmacological effect by acting as a competitive antagonist at the CCR3 receptor. It binds to the receptor and prevents the binding of its natural chemokine ligands, such as eotaxin. This blockade inhibits the downstream signaling cascades that are normally initiated by chemokine binding.
CCR3 Signaling Pathway
The CCR3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi alpha subunit.[1] Ligand binding to CCR3 triggers a conformational change, leading to the dissociation of the G protein subunits (Gαi and Gβγ). These subunits then activate various downstream effector molecules, culminating in cellular responses like chemotaxis, calcium mobilization, and the release of pro-inflammatory mediators.[1][2]
dot
Caption: CCR3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The biological activity of this compound has been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay | Ligand | Cell Type | IC50 (nM) | Reference |
| CCR3 Binding | Eotaxin | Human Eosinophils | 4 | [1] |
| CCR3 Binding | MCP-4 | Human Eosinophils | 4.5 | [3] |
| Calcium Mobilization | Eotaxin | RBL-2H3-CCR3 | 38 | [1] |
| Calcium Mobilization | Eotaxin-2 | RBL-2H3-CCR3 | 35 | [1] |
| Calcium Mobilization | MCP-4 | RBL-2H3-CCR3 | 20 | [1] |
| Eosinophil Chemotaxis | Eotaxin | Human Eosinophils | 32 | |
| Eosinophil Chemotaxis | Eotaxin-2 | Human Eosinophils | 25 | |
| Eosinophil Chemotaxis | MCP-4 | Human Eosinophils | 55 |
Table 2: Selectivity Profile of this compound
| Receptor | Selectivity Fold vs. CCR3 | Reference |
| C5aR | >2500 | [1] |
| LTD4 | >2500 | [1] |
| CCR7 | >2500 | [1] |
| CXCR1 | >2500 | [1] |
| CXCR2 | >2500 | [1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR3 receptor.
Objective: To determine the binding affinity (IC50) of this compound for the CCR3 receptor.
Materials:
-
Human eosinophils or cell lines stably expressing human CCR3 (e.g., RBL-2H3-CCR3).
-
[¹²⁵I]-Eotaxin or [¹²⁵I]-MCP-4 (radioligand).
-
This compound.
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% bovine serum albumin, pH 7.1).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a suspension of cells (e.g., 1 x 10⁶ cells/mL) in binding buffer.
-
In a 96-well plate, add a fixed concentration of radioligand (e.g., 0.1 nM [¹²⁵I]-Eotaxin).
-
Add varying concentrations of this compound (e.g., from 1 pM to 10 µM).
-
Add the cell suspension to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled eotaxin (e.g., 1 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition binding data.
dot
Caption: Workflow for a radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CCR3 agonist.
Objective: To determine the functional antagonist activity (IC50) of this compound.
Materials:
-
RBL-2H3 cells stably expressing CCR3.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Eotaxin or other CCR3 agonist.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the RBL-2H3-CCR3 cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes).
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of a CCR3 agonist (e.g., 10 nM eotaxin) into the wells.
-
Immediately measure the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to the influx of intracellular calcium.
-
The IC50 value is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.
dot
Caption: Workflow for a calcium mobilization assay.
Eosinophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant.
Objective: To evaluate the inhibitory effect of this compound on eosinophil migration.
Materials:
-
Isolated human eosinophils.
-
Chemotaxis chamber (e.g., Boyden chamber or multi-well chemotaxis plates).
-
Polycarbonate membrane with a defined pore size (e.g., 5 µm).
-
Chemoattractant (e.g., eotaxin).
-
This compound.
-
Assay medium (e.g., RPMI with 0.5% BSA).
-
Cell staining and counting equipment.
Procedure:
-
Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection).
-
Resuspend the eosinophils in assay medium.
-
Pre-incubate the eosinophils with varying concentrations of this compound for a specified time (e.g., 30 minutes at 37°C).
-
Place the chemoattractant (e.g., 10 nM eotaxin) in the lower wells of the chemotaxis chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a period that allows for cell migration (e.g., 60-90 minutes).
-
After incubation, remove the membrane.
-
Scrape the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Diff-Quik).
-
Count the number of migrated cells in several high-power fields using a microscope.
-
The IC50 value is determined by plotting the percentage of inhibition of chemotaxis against the concentration of this compound.
dot
Caption: Workflow for an eosinophil chemotaxis assay.
Conclusion
This compound is a valuable research tool for investigating the role of CCR3 in eosinophil biology and the pathogenesis of allergic inflammatory diseases. Its high potency and selectivity make it a benchmark compound for the study of CCR3 antagonism. The detailed methodologies and summarized data presented in this guide provide a comprehensive resource for scientists working in the fields of immunology, pharmacology, and drug discovery. The discovery and development of this compound exemplify the successful application of high-throughput screening and medicinal chemistry to identify novel, small-molecule therapeutics for important disease targets.
References
Methodological & Application
Application Notes and Protocols for SB-328437 in Mouse Models
These application notes provide detailed information and protocols for the in vivo use of SB-328437, a potent and selective non-peptide antagonist of the C-C chemokine receptor 3 (CCR3), in mouse models. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions as a selective antagonist of the CCR3 receptor, which is primarily expressed on eosinophils, basophils, and a subset of T-helper 2 (Th2) cells.[1] By binding to CCR3, this compound inhibits the downstream signaling pathways activated by its cognate chemokines, such as eotaxin (CCL11), eotaxin-2 (CCL24), and MCP-4 (CCL13).[2][3] This blockade effectively prevents the recruitment and activation of eosinophils and other inflammatory cells to sites of inflammation, making it a valuable tool for studying and potentially treating inflammatory and allergic diseases.[1][4][5][6]
Data Presentation
The following table summarizes the quantitative data for in vivo dosages of this compound in various mouse models.
| Mouse Model | Dosage | Administration Route | Vehicle | Treatment Schedule | Reference |
| Influenza A Virus Infection | 5 mg/kg | Intraperitoneal (i.p.) | Not specified | Single dose | [4] |
| LPS-Induced Lung Injury | 5 mg/kg | Intraperitoneal (i.p.) | Not specified | Single dose | [4] |
| Spontaneous Chronic Colitis (Winnie mice) | 13.75 mg/kg | Intraperitoneal (i.p.) | Not specified | Daily for 14 days | [7] |
| Neuropathic Pain | Not specified | Intraperitoneal (i.p.) | 70% DMSO | Single dose | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a 2.08 mg/mL stock solution of this compound suitable for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a 20.8 mg/mL stock solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a concentration of 20.8 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution. This is the DMSO stock solution .
-
-
Prepare the final working solution:
-
In a sterile microcentrifuge tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 900 µL of corn oil to the tube.
-
Mix thoroughly by vortexing to create a homogenous solution with a final concentration of 2.08 mg/mL.[4]
-
-
Storage:
Protocol 2: Intraperitoneal Administration of this compound in Mice
This protocol outlines the standard procedure for intraperitoneal injection in mice.
Materials:
-
Prepared this compound working solution
-
Sterile 1 mL syringe with a 25-30 gauge needle
-
70% ethanol or other suitable disinfectant
-
Cotton swabs or gauze
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears with your non-dominant hand. The "three-fingers" restraint method is recommended to secure the animal and minimize movement.
-
-
Injection Site Identification:
-
Turn the restrained mouse to expose its abdomen. The target injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, which is typically located on the left side.[9]
-
-
Disinfection:
-
Wipe the injection site with a cotton swab or gauze soaked in 70% ethanol.[9]
-
-
Injection:
-
Tilt the mouse's head slightly downward to help move the abdominal organs cranially.[9]
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[9]
-
Gently pull back the plunger to ensure no fluid (e.g., blood or urine) is aspirated. If fluid is drawn, withdraw the needle and re-insert at a slightly different location with a new sterile needle.
-
Slowly and steadily inject the calculated volume of the this compound solution.
-
-
Post-injection Care:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Visualizations
Signaling Pathway of CCR3 Inhibition by this compound
Caption: CCR3 signaling and its inhibition by this compound.
Experimental Workflow for In Vivo Administration of this compound
Caption: Workflow for this compound in vivo experiments in mice.
References
- 1. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.vt.edu [research.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. uac.arizona.edu [uac.arizona.edu]
Intraperitoneal injection protocol for SB-328437
Application Notes and Protocols for SB-328437
Topic: Intraperitoneal Injection Protocol for this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective non-peptide antagonist of the C-C chemokine receptor 3 (CCR3).[1][2][3][4][5] CCR3 is a key receptor involved in the chemotaxis of eosinophils, which are implicated in various inflammatory diseases, including asthma and inflammatory bowel disease.[6][7][8] By blocking the interaction of CCR3 with its ligands, such as eotaxin, eotaxin-2, and monocyte chemotactic protein-4 (MCP-4), this compound effectively inhibits eosinophil migration and calcium mobilization.[1][3][4][5] These application notes provide a detailed protocol for the intraperitoneal (i.p.) administration of this compound in preclinical mouse models of inflammation.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC₅₀ (CCR3 antagonism) | 4.5 nM | Not specified | [1] |
| IC₅₀ (Eotaxin-induced Ca²⁺ mobilization) | 38 nM | RBL-2H3-CCR3 cells | [4][5] |
| IC₅₀ (Eotaxin-2-induced Ca²⁺ mobilization) | 35 nM | RBL-2H3-CCR3 cells | [4][5] |
| IC₅₀ (MCP-4-induced Ca²⁺ mobilization) | 20 nM | RBL-2H3-CCR3 cells | [4][5] |
| IC₅₀ (Eotaxin-induced eosinophil chemotaxis) | 32 nM | Human eosinophils | [5] |
| IC₅₀ (Eotaxin-2-induced eosinophil chemotaxis) | 25 nM | Human eosinophils | [5] |
| IC₅₀ (MCP-4-induced eosinophil chemotaxis) | 55 nM | Human eosinophils | [5] |
Table 2: Recommended Intraperitoneal Injection Parameters for Mice
| Parameter | Recommendation | Reference |
| Dosage | 13.75 mg/kg | [6][7] |
| Vehicle Solution | 2% Cremophor, 2% Ethanol, 96% Sterile Water | [6][7] |
| Injection Volume | < 10 mL/kg (e.g., maximum of 200 µL for a 20g mouse) | [6][9] |
| Injection Frequency | 3 injections per week for 2 weeks | [6] |
| Needle Gauge | 25-27 G | [9] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of this compound for administration to mice.
Materials:
-
This compound powder
-
Cremophor
-
Ethanol (200 proof)
-
Sterile Water for Injection
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27 G)
Procedure:
-
Prepare the Vehicle Solution:
-
In a sterile container, combine 2% (v/v) Cremophor, 2% (v/v) ethanol, and 96% (v/v) sterile water.
-
For example, to prepare 10 mL of vehicle solution, mix 200 µL of Cremophor, 200 µL of ethanol, and 9.6 mL of sterile water.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound based on the desired concentration and the number of animals to be injected.
-
For a 13.75 mg/kg dose in a 20g mouse with an injection volume of 200 µL, the required concentration is 1.375 mg/mL.
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle solution to achieve the desired final concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
-
Preparation for Injection:
-
Draw the prepared this compound solution into sterile syringes fitted with a 25-27 G needle.
-
Ensure there are no air bubbles in the syringe.
-
The solution is now ready for intraperitoneal injection.
-
Intraperitoneal Injection Procedure in Mice
This protocol outlines the steps for safe and effective intraperitoneal injection in mice.
Materials:
-
Prepared this compound solution in a sterile syringe with a 25-27 G needle.
-
Mouse restraint device (optional)
-
70% ethanol wipes
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.
-
Tilt the mouse so its head is slightly lower than its hindquarters. This will help to move the abdominal organs away from the injection site.[10]
-
-
Identifying the Injection Site:
-
Injection:
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.
-
Gently aspirate by pulling back on the plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly depress the plunger to inject the full volume of the this compound solution.
-
-
Post-Injection Monitoring:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as bleeding at the injection site or signs of peritonitis.
-
Visualizations
Signaling Pathway of CCR3 Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. SB 328437 A highly potent and selective CC chemokine receptor-3 (CCR3) antagonist. | 247580-43-4 [sigmaaldrich.com]
- 6. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. research.vt.edu [research.vt.edu]
SB-328437 Application Notes for In Vitro Cell-Based Assays: A Focus on CCR3 Antagonism
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification: SB-328437 is a potent and highly selective antagonist of the C-C chemokine receptor 3 (CCR3), not CXCR2. This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture assays, reflecting its established role as a CCR3 inhibitor. It is crucial to note that this compound exhibits over 2,500-fold selectivity for CCR3 over CXCR2, making it an unsuitable tool for studying CXCR2-mediated pathways.
Introduction
This compound is a small molecule, non-peptide antagonist of CCR3, a G protein-coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and Th2 lymphocytes. CCR3 and its chemokine ligands, such as eotaxin (CCL11), eotaxin-2 (CCL24), and MCP-4 (CCL13), play a pivotal role in the recruitment and activation of these inflammatory cells. Consequently, this compound serves as a valuable research tool for investigating the role of the CCR3 signaling axis in various physiological and pathological processes, including allergic inflammation, asthma, and certain cancers.
These application notes provide a summary of effective concentrations and detailed protocols for key in vitro assays to assess the biological activity of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across different assays and cell types.
Table 1: Inhibitory Potency (IC50) of this compound in Functional Assays
| Assay Type | Cell Type | Ligand(s) | IC50 (nM) | Reference |
| Receptor Binding | Human Eosinophils | 125I-Eotaxin | 4 | [1] |
| Calcium Mobilization | RBL-2H3-CCR3 cells | Eotaxin | 38 | [1] |
| Calcium Mobilization | RBL-2H3-CCR3 cells | Eotaxin-2 | 35 | [1] |
| Calcium Mobilization | RBL-2H3-CCR3 cells | MCP-4 | 20 | [1] |
| Eosinophil Chemotaxis | Human Eosinophils | Eotaxin, Eotaxin-2, MCP-4 | Similar potencies to Ca2+ mobilization | [1] |
Table 2: Effective Concentrations of this compound in Cell Culture Assays
| Assay Type | Cell Line | Concentration | Duration | Observed Effect | Reference |
| Cell Viability | 5-FU-resistant AGS (gastric cancer) | 50 µM | 72 hours | In combination with 5-FU, significantly reduced cell viability and CCR3 mRNA levels. | [2] |
Signaling Pathway and Experimental Workflow
CCR3 Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by chemokine binding to CCR3, leading to cellular responses such as chemotaxis and calcium mobilization. This compound acts by blocking the initial ligand-receptor interaction.
General Experimental Workflow for In Vitro Antagonist Screening
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in an in vitro cell-based assay.
References
Preparing SB-328437 Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation, storage, and handling of stock solutions of SB-328437 using Dimethyl Sulfoxide (DMSO) as a solvent. This compound is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3), playing a crucial role in studying inflammatory pathways.[1][2]
Introduction to this compound
This compound is a non-peptide antagonist that selectively targets the CCR3 receptor with high affinity, exhibiting an IC50 of approximately 4 nM.[2] This selectivity makes it a valuable tool for investigating the roles of CCR3 in various physiological and pathological processes, including allergic inflammation and eosinophil-mediated disorders.[1][3][4] It effectively blocks cellular responses induced by CCR3 ligands such as eotaxin, eotaxin-2, and MCP-4, including calcium mobilization and chemotaxis.[1]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈N₂O₅ | [1][5] |
| Molecular Weight | 378.38 g/mol | [1][5] |
| Appearance | Solid powder | [1] |
| Purity | ≥98% (HPLC) | [5] |
| CAS Number | 247580-43-4 | [1][5] |
Solubility and Stock Solution Concentrations
This compound exhibits excellent solubility in DMSO, allowing for the preparation of high-concentration stock solutions.
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (37.84 mg/mL) | [5] |
For ease of use, the following table provides the required mass of this compound to prepare common stock solution concentrations.
| Desired Stock Concentration | Volume of DMSO | Mass of this compound Required (for MW = 378.38) |
| 10 mM | 1 mL | 3.78 mg |
| 20 mM | 1 mL | 7.57 mg |
| 50 mM | 1 mL | 18.92 mg |
| 100 mM | 1 mL | 37.84 mg |
Note: Always refer to the batch-specific molecular weight provided on the product's certificate of analysis for the most accurate calculations.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Micropipettes and sterile, filtered pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile vial on an analytical balance. Carefully weigh 3.78 mg of this compound powder into the vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial tightly and vortex or sonicate at room temperature until the powder is completely dissolved, resulting in a clear solution. Gentle warming can be used to aid dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5][6] Store the aliquots at -20°C for long-term storage (stable for up to 6 months) or at 4°C for short-term use (days to weeks).[1][5] Some suppliers recommend storage at -80°C for up to 6 months.[6] Protect the solution from light.[2][6]
Diagrams
Experimental Workflow
Caption: A flowchart illustrating the key steps for preparing and storing this compound stock solutions.
Signaling Pathway
References
- 1. medkoo.com [medkoo.com]
- 2. SB 328437 (DMSO solution), CCR3 antagonist (CAS 247580-43-4) | Abcam [abcam.com]
- 3. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB 328437 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of SB-328437
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation and in vivo administration of SB-328437, a potent and selective CCR3 antagonist. The information is intended to guide researchers in preclinical studies requiring the use of this compound. The protocol includes information on the physicochemical properties of this compound, a recommended vehicle solution for intraperitoneal administration, and a step-by-step guide for preparation. Additionally, a diagram of the CCR3 signaling pathway targeted by this compound and an experimental workflow are provided to facilitate experimental design and execution.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for the proper handling, storage, and preparation of the compound for in vivo studies.
| Property | Value | Source |
| Molecular Weight | 378.38 g/mol | |
| Formula | C₂₁H₁₈N₂O₅ | |
| Appearance | White solid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO to 100 mM | |
| Storage | Store at -20°C. Stock solutions are stable for up to 6 months at -20°C. | |
| CAS Number | 247580-43-4 |
Recommended Vehicle for In Vivo Administration
For in vivo administration of this compound, particularly via intraperitoneal injection, a vehicle solution composed of Cremophor, ethanol, and sterile water has been shown to be effective.[1] This formulation is suitable for administering the hydrophobic compound in an aqueous-based system.
Vehicle Composition:
| Component | Percentage |
| Cremophor EL | 2% |
| Ethanol | 2% |
| Sterile Water | 96% |
Experimental Protocol: Preparation of this compound for Intraperitoneal Injection
This protocol details the steps for preparing a dosing solution of this compound for in vivo studies in mice at a dose of 13.75 mg/kg.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL
-
Ethanol (200 proof, absolute)
-
Sterile Water for Injection
-
Sterile, light-protected microcentrifuge tubes or vials
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound:
-
Determine the total volume of dosing solution needed based on the number of animals and the dosing volume (e.g., 10 mL/kg).
-
Calculate the total mass of this compound required for the desired concentration. For a 13.75 mg/kg dose and a 10 mL/kg dosing volume, the concentration is 1.375 mg/mL.
-
-
Prepare the vehicle solution:
-
In a sterile container, prepare the vehicle solution by combining 2% Cremophor EL, 2% ethanol, and 96% sterile water. For example, to prepare 10 mL of vehicle, mix 200 µL of Cremophor EL, 200 µL of ethanol, and 9.6 mL of sterile water.
-
Vortex the solution until it is homogeneous.
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile, light-protected container.
-
Add a minimal amount of DMSO to dissolve the this compound powder completely. It is crucial to use the smallest volume of DMSO necessary to achieve complete dissolution.
-
Vortex gently until the powder is fully dissolved and the solution is clear.
-
-
Prepare the final dosing solution:
-
Slowly add the vehicle solution (from step 2) to the dissolved this compound in DMSO (from step 3) while vortexing. This should be done dropwise to prevent precipitation of the compound.
-
Continue to vortex for several minutes to ensure a homogenous suspension.
-
-
Administration:
-
Administer the prepared this compound solution to the animals via intraperitoneal injection at the calculated dose.
-
The solution should be used immediately after preparation.
-
Visualization of Signaling Pathway and Experimental Workflow
To aid in the understanding of the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Caption: CCR3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo studies using this compound.
References
Application Notes and Protocols for SB-328437 in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-328437 is a potent and selective, non-peptide antagonist of the C-C chemokine receptor 3 (CCR3).[1][2] CCR3 is a key receptor involved in the chemotaxis of eosinophils, basophils, and a subset of T-helper cells, playing a crucial role in allergic inflammation and other inflammatory diseases.[3] Its ligands include several chemokines, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26).[4] By blocking the interaction of these chemokines with CCR3, this compound effectively inhibits the migration of these immune cells to sites of inflammation.[1][5][6] These application notes provide detailed protocols for utilizing this compound in in vitro chemotaxis assays to study its inhibitory effects on cell migration.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Chemoattractant | IC50 Value (nM) | Reference |
| Ca2+ Mobilization Inhibition | RBL-2H3-CCR3 cells | Eotaxin (CCL11) | 38 | [1] |
| Ca2+ Mobilization Inhibition | RBL-2H3-CCR3 cells | Eotaxin-2 (CCL24) | 35 | [1] |
| Ca2+ Mobilization Inhibition | RBL-2H3-CCR3 cells | MCP-4 (CCL13) | 20 | [1] |
| Chemotaxis Inhibition | Human Eosinophils | Eotaxin (CCL11) | 10 | White et al., 2000 |
| Chemotaxis Inhibition | Human Eosinophils | Eotaxin-2 (CCL24) | 12 | White et al., 2000 |
| Chemotaxis Inhibition | Human Eosinophils | MCP-4 (CCL13) | 8 | White et al., 2000 |
Signaling Pathway
The binding of eotaxin to CCR3 on eosinophils triggers a cascade of intracellular signaling events, leading to chemotaxis. This process is initiated by the activation of G-proteins, which in turn activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These pathways ultimately lead to an increase in intracellular calcium and the reorganization of the actin cytoskeleton, which are essential for cell migration. This compound, as a CCR3 antagonist, blocks the initial ligand-receptor interaction, thereby inhibiting all subsequent downstream signaling.
Caption: CCR3 signaling pathway in eosinophil chemotaxis.
Experimental Protocols
Protocol 1: Boyden Chamber Chemotaxis Assay
This protocol describes a widely used method for quantifying the chemotactic response of cells towards a chemoattractant in the presence or absence of an inhibitor.
Materials:
-
Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)
-
Polycarbonate membranes (5 µm pore size for eosinophils)
-
Human eosinophils (isolated from peripheral blood)
-
Chemoattractant: Recombinant human eotaxin-1 (CCL11)
-
Inhibitor: this compound
-
Assay Buffer: RPMI 1640 with 0.1% BSA
-
Cell staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in Assay Buffer. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Prepare a stock solution of eotaxin-1 in Assay Buffer. Prepare serial dilutions to determine the optimal chemotactic concentration (typically in the low nM range).
-
-
Cell Preparation:
-
Isolate human eosinophils from fresh peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection).
-
Resuspend the purified eosinophils in Assay Buffer at a concentration of 1 x 106 cells/mL.
-
-
Assay Setup:
-
Place the polycarbonate membrane over the lower wells of the Boyden chamber.
-
In the lower wells, add 27 µL of:
-
Assay Buffer alone (negative control)
-
Eotaxin-1 at the optimal concentration (positive control)
-
Eotaxin-1 plus varying concentrations of this compound
-
-
Carefully place the upper chamber (filter holder) onto the lower chamber.
-
In the upper wells, add 50 µL of the eosinophil suspension (5 x 104 cells).
-
-
Incubation:
-
Incubate the chamber for 1-2 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Staining and Quantification:
-
After incubation, remove the upper chamber and wipe the non-migrated cells from the top surface of the membrane.
-
Remove the membrane and stain it with a suitable cell stain.
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields (HPF) for each well.
-
Calculate the average number of migrated cells per HPF.
-
Data Analysis:
Calculate the percentage of chemotaxis inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 - [((Number of cells migrated with inhibitor - Number of cells migrated with buffer) / (Number of cells migrated with chemoattractant - Number of cells migrated with buffer)) * 100]
Caption: Workflow for the Boyden Chamber Chemotaxis Assay.
Protocol 2: Agarose Spot Chemotaxis Assay
This protocol offers a simpler, alternative method for observing and quantifying chemotaxis.
Materials:
-
Petri dishes
-
Agarose
-
Chemoattractant: Recombinant human eotaxin-1 (CCL11)
-
Inhibitor: this compound
-
Cell culture medium
-
Microscope with time-lapse imaging capabilities (optional)
Procedure:
-
Preparation of Agarose Spots:
-
Prepare a 1% agarose solution in serum-free medium.
-
While the agarose is still molten, add eotaxin-1 to the desired final concentration.
-
Pipette small droplets (spots) of the eotaxin-containing agarose onto the center of the petri dishes and allow them to solidify.
-
-
Cell Seeding:
-
Prepare a suspension of eosinophils in cell culture medium.
-
For the inhibitor group, pre-incubate the cells with the desired concentration of this compound for 30 minutes at 37°C.
-
Add the cell suspension (with or without this compound) to the petri dishes containing the agarose spots.
-
-
Incubation and Observation:
-
Incubate the dishes at 37°C in a humidified atmosphere with 5% CO2.
-
Observe the migration of cells towards and under the agarose spot over several hours.
-
Time-lapse microscopy can be used to track individual cell movements.
-
-
Quantification:
-
After a set time point (e.g., 4 hours), capture images of the area around the agarose spot.
-
Quantify the number of cells that have migrated under the agarose spot.
-
Alternatively, measure the distance of cell migration towards the spot.
-
Data Analysis:
Compare the number of migrated cells or the migration distance between the control (eotaxin alone) and the this compound-treated groups to determine the inhibitory effect.
Caption: Workflow for the Agarose Spot Chemotaxis Assay.
References
- 1. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCR3 is essential for skin eosinophilia and airway hyperresponsiveness in a murine model of allergic skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Mobilization Assay Using SB-328437
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-328437 is a potent and selective non-peptide antagonist of the C-C chemokine receptor 3 (CCR3).[1][2][3] CCR3 is a G protein-coupled receptor (GPCR) primarily expressed on eosinophils, basophils, and Th2 lymphocytes. Its activation by chemokines such as eotaxin (CCL11), eotaxin-2 (CCL24), and monocyte chemoattractant protein-4 (MCP-4/CCL13) plays a crucial role in the recruitment of these inflammatory cells.[1][2][4] The binding of these ligands to CCR3 initiates a signaling cascade that results in an increase in intracellular calcium concentration ([Ca2+]i), a key event in cellular activation and chemotaxis.[3][4] This document provides a detailed protocol for a calcium mobilization assay to characterize the antagonist activity of this compound on the CCR3 receptor.
Mechanism of Action
This compound acts as a competitive antagonist at the CCR3 receptor, preventing the binding of its natural chemokine ligands.[4] This blockade inhibits the downstream signaling pathway, including the Gq protein-mediated activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[5][6] By preventing the initial ligand binding, this compound effectively inhibits this calcium mobilization.[3][4]
Data Presentation
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
| Parameter | Ligand | Cell Type | IC50 Value (nM) | Reference |
| CCR3 Antagonism | - | - | 4.5 | [1][2] |
| Ca2+ Mobilization Inhibition | Eotaxin | Human Eosinophils / RBL-2H3-CCR3 cells | 38 | [3] |
| Ca2+ Mobilization Inhibition | Eotaxin-2 | Human Eosinophils / RBL-2H3-CCR3 cells | 35 | [3] |
| Ca2+ Mobilization Inhibition | MCP-4 | Human Eosinophils / RBL-2H3-CCR3 cells | 20 | [3] |
Signaling Pathway Diagram
Experimental Protocols
This protocol outlines a calcium mobilization assay using a fluorescent calcium indicator, such as Fluo-4 AM, to assess the antagonist activity of this compound on CCR3-expressing cells.
Materials:
-
CCR3-expressing cells (e.g., RBL-2H3 cells stably transfected with human CCR3, or primary human eosinophils)
-
Cell culture medium (e.g., EMEM or RPMI-1640) supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin
-
This compound
-
CCR3 agonist (e.g., recombinant human eotaxin/CCL11)
-
Fluo-4 AM calcium indicator dye
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
DMSO
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in assay buffer.
-
Agonist Stock Solution: Prepare a stock solution of the CCR3 agonist (e.g., 100 µM eotaxin) in a suitable buffer (e.g., PBS with 0.1% BSA). Store at -80°C.
-
Fluo-4 AM Loading Buffer: Prepare a dye loading solution according to the manufacturer's instructions.[7][8] Typically, this involves diluting the Fluo-4 AM stock solution in assay buffer (HBSS with 20 mM HEPES) containing probenecid (final concentration of 2.5 mM) to prevent dye extrusion.[8][9]
Assay Procedure:
-
Cell Plating:
-
For adherent cells, seed the CCR3-expressing cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium and incubate overnight.[10]
-
For suspension cells, on the day of the assay, centrifuge the cells and resuspend them in assay buffer at a density of 125,000 to 250,000 cells per well in 100 µL.[8][10]
-
-
Dye Loading:
-
Antagonist Addition:
-
Prepare serial dilutions of this compound in assay buffer at concentrations 2-fold higher than the final desired concentrations.
-
Add an equal volume (e.g., 50 µL) of the diluted this compound solutions to the respective wells of the cell plate.
-
Include wells with vehicle control (assay buffer with the same final concentration of DMSO).
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare the CCR3 agonist solution in assay buffer at a concentration that is 2- to 4-fold higher than the final EC80 concentration (the concentration that elicits 80% of the maximal response).
-
Set up the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7][10]
-
Establish a baseline fluorescence reading for each well for a few seconds.
-
Using the instrument's automated injector, add the agonist solution to all wells.
-
Continue to record the fluorescence intensity over time (typically 1-2 minutes) to capture the peak calcium response.
-
Data Analysis:
-
Determine the baseline fluorescence for each well before agonist addition.
-
Calculate the peak fluorescence response after agonist addition.
-
The change in fluorescence (ΔF) is the peak fluorescence minus the baseline fluorescence.
-
Normalize the data by expressing the response in each well as a percentage of the response in the vehicle control wells (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB 328437, CCR3 antagonist (CAS 247580-43-4) | Abcam [abcam.com]
- 4. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. abcam.com [abcam.com]
Application Notes and Protocols: Cell Viability Assay with SB-328437 and 5-FU Combination
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for assessing the in vitro efficacy of a combination therapy involving SB-328437, a C-C chemokine receptor 3 (CCR3) antagonist, and 5-Fluorouracil (5-FU), a conventional chemotherapeutic agent. The combination of targeted therapies with standard chemotherapy is a promising strategy to overcome drug resistance and enhance therapeutic outcomes in cancer.
This compound is a potent and selective non-peptide antagonist of CCR3.[1] The CCR3 signaling pathway has been implicated in tumor progression, including proliferation and migration. In some cancers, this compound has been shown to sensitize resistant cells to 5-FU.[1][2] 5-Fluorouracil, a pyrimidine analog, primarily acts as a thymidylate synthase inhibitor, disrupting DNA synthesis and repair, and can also be misincorporated into RNA and DNA, leading to cytotoxicity.[3][4][5] Resistance to 5-FU can arise through various mechanisms, including the activation of survival signaling pathways.[6]
This application note details a cell viability assay protocol to evaluate the cytotoxic effects of this compound and 5-FU, both individually and in combination, on a 5-FU-resistant cancer cell line. The protocol includes methods for determining the half-maximal inhibitory concentration (IC50) for each agent and for analyzing the synergistic, additive, or antagonistic effects of the drug combination using the Chou-Talalay method.
Data Presentation
Table 1: Single-Agent IC50 Determination
| Compound | Cell Line | Assay Duration (hours) | IC50 (µM) |
| This compound | 5-FU-Resistant Gastric Cancer Cells | 72 | [Insert experimentally determined value] |
| 5-Fluorouracil | 5-FU-Resistant Gastric Cancer Cells | 72 | [Insert experimentally determined value] |
Table 2: Combination Cytotoxicity Data
| This compound (µM) | 5-FU (µM) | % Cell Viability (Mean ± SD) | Combination Index (CI) |
| [Conc. 1] | [Conc. A] | [Value] | [Value] |
| [Conc. 1] | [Conc. B] | [Value] | [Value] |
| [Conc. 1] | [Conc. C] | [Value] | [Value] |
| [Conc. 2] | [Conc. A] | [Value] | [Value] |
| [Conc. 2] | [Conc. B] | [Value] | [Value] |
| [Conc. 2] | [Conc. C] | [Value] | [Value] |
| [Conc. 3] | [Conc. A] | [Value] | [Value] |
| [Conc. 3] | [Conc. B] | [Value] | [Value] |
| [Conc. 3] | [Conc. C] | [Value] | [Value] |
Combination Index (CI) Interpretation: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Materials and Reagents
-
5-FU-resistant gastric or colorectal cancer cell line (e.g., AGS/5-FU or HCT116/5-FU)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
5-Fluorouracil (5-FU) (solution or powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well clear, flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Methods
1. Cell Culture and Seeding
-
Culture the 5-FU-resistant cancer cells in complete medium in a humidified incubator.
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
2. Drug Preparation and Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of 5-FU in DMSO or sterile water, depending on the formulation (e.g., 50 mM).
-
Single-Agent Treatment:
-
Prepare serial dilutions of this compound and 5-FU in complete medium to achieve a range of final concentrations (e.g., 8-10 concentrations for IC50 determination).
-
Remove the medium from the wells and add 100 µL of the respective drug dilutions.
-
Include vehicle control wells (medium with the highest concentration of DMSO used).
-
-
Combination Treatment:
-
Prepare a matrix of drug concentrations based on the individual IC50 values. A common approach is to use concentrations at, above, and below the IC50 (e.g., 0.25 x IC50, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Prepare the drug combinations in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug combination solutions.
-
Include wells for each drug alone at the corresponding concentrations and a vehicle control.
-
-
Incubate the plates for 72 hours.
3. MTT Cell Viability Assay
-
After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15-20 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis
-
Cell Viability Calculation:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
IC50 Determination:
-
Plot the percentage of cell viability against the logarithm of the drug concentration for each single agent.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) in software like GraphPad Prism to determine the IC50 value.
-
-
Combination Effect Analysis (Chou-Talalay Method):
-
Use software such as CompuSyn or CalcuSyn to calculate the Combination Index (CI).
-
Input the dose-response data for the single agents and the combination treatments.
-
The software will generate CI values for different effect levels (fraction affected, Fa).
-
A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Visualizations
Caption: Experimental workflow for the cell viability assay.
Caption: Proposed signaling pathway interactions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis Following SB-328437 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-328437 is a potent and selective non-peptide antagonist of the C-C chemokine receptor 3 (CCR3)[1]. CCR3 is a G protein-coupled receptor highly expressed on eosinophils and basophils, and is also found on Th1 and Th2 cells, airway epithelial cells, and neutrophils under certain inflammatory conditions[2][3]. This receptor plays a crucial role in the recruitment and activation of these cells to sites of inflammation, particularly in allergic responses and parasitic infections[3][4]. By blocking the interaction of CCR3 with its chemokine ligands, such as eotaxin (CCL11), eotaxin-2 (CCL24), and RANTES (CCL5), this compound can effectively inhibit downstream signaling pathways, leading to reduced inflammatory responses[1].
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of this compound treatment. The protocols detailed below are designed to assess key cellular processes such as apoptosis, and to characterize the activation state of immune cells like neutrophils.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the CCR3 receptor, preventing the binding of its cognate chemokines. This blockade inhibits the G-protein mediated signaling cascade, which includes the activation of Phospholipase C (PLC), the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), and the subsequent mobilization of intracellular calcium[4][5]. Downstream of these events, this compound treatment inhibits the activation of key signaling pathways including the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK1/2 and p38) and the PI3K/AKT pathway, which are critical for cell migration, degranulation, and survival[4][6].
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound treatment.
Table 1: Effect of this compound on Leukocyte Infiltration in a Mouse Model of Colitis [7]
| Cell Type | Treatment Group | Mean Cell Count (cells/colon) ± SEM | Fold Change vs. Sham | p-value |
| CD45+ Leukocytes | Control | 1.0 x 10^6 | - | - |
| Sham-treated Winnie | 4.5 x 10^6 | 4.5 | < 0.0001 vs. Control | |
| SB328437-treated Winnie | 2.5 x 10^6 | 2.5 | < 0.001 vs. Sham | |
| CD45+SSCHI CCR3+ CD11b+ Siglec-F+ Eosinophils | Control | 0.1 x 10^5 | - | - |
| Sham-treated Winnie | 2.5 x 10^5 | 25 | < 0.0001 vs. Control | |
| SB328437-treated Winnie | 0.5 x 10^5 | 5 | < 0.0001 vs. Sham |
Table 2: Effect of this compound on Neutrophil Recruitment and Activation in a Mouse Model of Influenza A Infection [2]
| Parameter | Treatment Group | Mean Value ± SEM | % Reduction vs. Influenza | p-value |
| Total Cells in BALF (x 10^5/mL) | Influenza | 8.2 ± 1.1 | - | - |
| Influenza + this compound | 4.1 ± 0.7 | 50% | < 0.05 | |
| Neutrophils in BALF (x 10^5/mL) | Influenza | 6.5 ± 0.9 | - | - |
| Influenza + this compound | 3.0 ± 0.5 | 54% | < 0.05 | |
| % CCR3+ Neutrophils in BALF | Influenza | 35 ± 5 | - | - |
| Influenza + this compound | 15 ± 3 | 57% | < 0.05 | |
| MFI of CD11b on Neutrophils | Influenza | 1200 ± 150 | - | - |
| Influenza + this compound | 700 ± 100 | 42% | < 0.05 |
Table 3: Effect of this compound in Combination with 5-Fluorouracil (5-FU) on Gastric Cancer Cell Viability [8]
| Treatment | Cell Viability (% of Control) | p-value vs. Control | p-value vs. 5-FU only |
| Control | 100 | - | - |
| This compound (50 µM) | ~100 | Not Significant | - |
| 5-FU (9.7 µM) | ~75 | < 0.01 | - |
| This compound (50 µM) + 5-FU (9.7 µM) | ~40 | < 0.0001 | < 0.01 |
| 5-FU (24.8 µM) | ~55 | < 0.001 | - |
| This compound (50 µM) + 5-FU (24.8 µM) | ~25 | < 0.0001 | < 0.001 vs. This compound only |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to quantify apoptosis in a cell population following treatment with this compound.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell line of interest (e.g., a cancer cell line or primary immune cells)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that allows for 70-80% confluency after the desired treatment period.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with varying concentrations of this compound. Include a vehicle-only control and a positive control for apoptosis (e.g., staurosporine).
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium. Wash once with PBS. Detach cells using a non-enzymatic cell dissociation solution or trypsin. Neutralize trypsin with complete medium.
-
Suspension cells: Collect cells directly from the culture vessel.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 2: Flow Cytometry Analysis of Neutrophil Activation Markers
This protocol is for assessing the effect of this compound on the activation status of neutrophils by measuring the surface expression of activation markers such as CD11b.
Materials:
-
This compound
-
Whole blood or isolated neutrophils
-
RPMI 1640 medium
-
PBS with 1% BSA (FACS buffer)
-
Fluorochrome-conjugated antibodies against neutrophil markers (e.g., anti-CD11b, anti-CD62L)
-
Fc block (to prevent non-specific antibody binding)
-
Fixation/Permeabilization buffer (if intracellular staining is required)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Collect whole blood or isolate neutrophils using standard methods.
-
Pre-incubate the cells with this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulate the cells with a CCR3 ligand (e.g., eotaxin) or another relevant stimulus. Include an unstimulated control.
-
-
Antibody Staining:
-
After stimulation, wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing Fc block and incubate for 10 minutes on ice.
-
Add the fluorochrome-conjugated antibodies against the desired surface markers (e.g., CD11b).
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing and Fixation:
-
Wash the cells twice with cold FACS buffer.
-
If only surface markers are being analyzed, resuspend the cells in FACS buffer for immediate analysis or in a suitable fixation buffer (e.g., 1% paraformaldehyde in PBS) for later analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the neutrophil population based on forward and side scatter characteristics.
-
Analyze the median fluorescence intensity (MFI) of the activation markers to quantify their expression levels.
-
Visualizations
Signaling Pathways
Caption: CCR3 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for flow cytometry analysis.
References
- 1. rndsystems.com [rndsystems.com]
- 2. academic.oup.com [academic.oup.com]
- 3. CCR3 (gene) - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Gene knockdown of CCR3 reduces eosinophilic inflammation and the Th2 immune response by inhibiting the PI3K/AKT pathway in allergic rhinitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Staining in SB-328437 Treated Tissues
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing immunohistochemistry (IHC) staining on tissues treated with SB-328437, a potent and selective CCR3 antagonist. The provided protocols are based on established methodologies and are intended to facilitate the assessment of treatment efficacy and the underlying biological effects.
Introduction to this compound
This compound is a small molecule, non-peptide antagonist of the C-C chemokine receptor 3 (CCR3).[1][2][3] CCR3 is a key receptor involved in the chemotaxis of eosinophils and other leukocytes in response to chemokines such as eotaxin (CCL11), eotaxin-2 (CCL24), and MCP-4 (CCL13).[1][2] By blocking this receptor, this compound effectively inhibits the migration of these inflammatory cells to tissues.[1][2] This mechanism of action makes this compound a valuable tool for studying and potentially treating inflammatory conditions, including inflammatory bowel disease (IBD) and allergic inflammation.[4][5][6][7] Furthermore, it has been investigated for its potential to sensitize cancer cells to chemotherapy.[1][8]
Applications in Research
Immunohistochemistry is a critical technique for visualizing the effects of this compound treatment in tissue samples. Key applications include:
-
Assessing the reduction of inflammatory infiltrate: IHC can be used to quantify the number of CCR3-expressing cells, such as eosinophils and leukocytes (e.g., using CD45 as a pan-leukocyte marker), in tissues from this compound-treated subjects compared to controls.[4][6]
-
Evaluating target engagement: Staining for CCR3 can help to confirm the presence of the drug's target in the tissue of interest and observe any changes in its expression or localization following treatment.
-
Investigating downstream effects: IHC can be used to examine the expression of other proteins in the signaling pathway or markers of tissue damage and repair to understand the broader consequences of CCR3 inhibition.
Quantitative Data Summary
The following table summarizes quantitative data from a study investigating the effect of this compound on leukocyte infiltration in a murine model of spontaneous chronic colitis.
| Tissue Type | Marker | Treatment Group | Cell Count (cells/area) | Statistical Significance (vs. Sham) | Reference |
| Colonic Mucosa | CCR3+CD45+ | Sham-Treated | Not explicitly stated, but higher than treated | N/A | [6] |
| Colonic Mucosa | CCR3+CD45+ | This compound-Treated | 17.5 ± 3.4 | p < 0.05 | [6] |
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits the binding of chemokines to the CCR3 receptor, blocking downstream signaling that leads to leukocyte migration and inflammation.
Experimental Protocols
This section provides a detailed protocol for immunohistochemical staining of CCR3 and CD45 in paraffin-embedded tissues treated with this compound.
Experimental Workflow
Caption: A typical workflow for immunohistochemical analysis of this compound treated tissues.
Detailed Protocol
1. Tissue Preparation
-
Fixation: Immediately following excision, fix tissues in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 24 hours at 4°C.
-
Dehydration and Embedding: Dehydrate the fixed tissues through a graded series of ethanol solutions and clear in xylene. Embed the tissues in paraffin wax.
-
Sectioning: Cut 5-10 µm thick sections using a microtome and mount them on positively charged glass slides.
2. Deparaffinization and Rehydration
-
Incubate slides in an oven at 60°C for 30 minutes.
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse slides in a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse slides in distilled water.
3. Antigen Retrieval
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool to room temperature in the buffer.
-
Wash slides with PBS (3 changes, 5 minutes each).
4. Blocking
-
Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to block non-specific antibody binding.
5. Primary Antibody Incubation
-
Dilute primary antibodies to their optimal concentration in the blocking solution.
-
Example: Rabbit anti-CCR3
-
Example: Rat anti-CD45
-
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate sections with an appropriate fluorophore- or enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG, Goat anti-Rat IgG) diluted in blocking solution for 1-2 hours at room temperature, protected from light if using fluorophores.
7. Detection
-
For fluorescent detection:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Mount with a mounting medium containing DAPI for nuclear counterstaining.
-
-
For chromogenic detection (e.g., with HRP-conjugated secondary):
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with a DAB (3,3'-Diaminobenzidine) substrate kit until the desired stain intensity develops.
-
Rinse slides with distilled water to stop the reaction.
-
8. Counterstaining and Mounting
-
For chromogenic detection, counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin in running tap water.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
9. Imaging and Analysis
-
Acquire images using a light or fluorescence microscope.
-
For quantitative analysis, count the number of positive cells per defined area (e.g., mm²) in multiple fields of view for each sample. Image analysis software can be used for automated and unbiased quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemokine Receptor CCR3 Expression in Malignant Cutaneous Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IHC Protocol for Mouse Tissue Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiplex staining depicts the immune infiltrate in colitis-induced colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SB-328437 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-328437.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
Question: My this compound is not dissolving properly in DMSO. What should I do?
Answer:
This compound is known to be soluble in DMSO up to 100 mM or 100 mg/mL.[1][2][3] If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Purity and Storage: Ensure your this compound is of high purity (≥98%) and has been stored correctly at -20°C under desiccating conditions to prevent degradation.[1][2]
-
Warming: Gently warm the solution to 37°C for a short period. This can aid in the dissolution of the compound.
-
Vortexing: Vortex the solution for a few minutes to ensure thorough mixing.
-
Sonication: If gentle warming and vortexing are insufficient, brief sonication can be employed to break up any aggregates.
Question: I observed precipitation of this compound after diluting my DMSO stock solution in aqueous media for my cell-based assay. How can I prevent this?
Answer:
Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds like this compound. Here are some solutions:
-
Lower the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Increase the DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Test the tolerance of your specific cell line to DMSO.
-
Use a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the final dilution media can help to maintain the solubility of the compound.
-
Serial Dilutions: Perform serial dilutions in media containing a small percentage of serum or bovine serum albumin (BSA), which can help to stabilize the compound and prevent precipitation.
Question: My in vivo experiment with this compound is showing inconsistent results. What could be the cause?
Answer:
Inconsistent results in in vivo experiments can stem from several factors related to the formulation and administration of this compound:
-
Formulation Stability: Ensure that your formulation for injection is stable and that the compound does not precipitate out over time. Prepare the formulation fresh before each use if possible.
-
Route of Administration: The route of administration can significantly impact the bioavailability and efficacy of the compound. Intraperitoneal injection has been used in mouse models.[4]
-
Vehicle Control: Always include a vehicle control group in your experiments to account for any effects of the solvent.
-
Dosage: Ensure you are using an appropriate dose. A dose of 5 mg/kg has been used in a mouse model of lung injury.[4]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3).[1][2][4] It competitively inhibits the binding of its natural ligands, such as eotaxin, eotaxin-2, and MCP-4.[1][5] This blockage prevents downstream signaling events, including intracellular calcium mobilization and eosinophil chemotaxis, which are key processes in allergic and inflammatory responses.[1][2][5]
What is the recommended storage condition for this compound?
This compound should be stored at -20°C.[2][3] It is recommended to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.[3][4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[4]
What are the primary research applications of this compound?
This compound is primarily used in research to investigate the role of CCR3 in various physiological and pathological processes. Its applications include studies on:
-
Inflammatory diseases, such as inflammatory bowel disease and allergic airway inflammation.[6][7][8][9][10]
-
Cancer, where it has been shown to sensitize gastric cancer cells to chemotherapy.[4][11][12]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100[1][2] | 37.84[13] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 378.38 g/mol [1] |
| Formula | C₂₁H₁₈N₂O₅[1] |
| Purity | ≥98%[1] |
| CAS Number | 247580-43-4[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.378 mg of this compound (Molecular Weight = 378.38 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SB 328437, CCR3 antagonist (CAS 247580-43-4) | Abcam [abcam.com]
- 3. SB 328437 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent CCR3 receptor antagonist, SB328437, suppresses colonic eosinophil chemotaxis and inflammation in the Winnie Murine Model of spontaneous chronic colitis | VU Research Repository | Victoria University | Melbourne Australia [vuir.vu.edu.au]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. SB 328437 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
How to dissolve SB-328437 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR3 antagonist, SB-328437, for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo studies?
A1: For in vivo administration, a common and effective vehicle for this compound is a mixture of Cremophor, ethanol, and sterile water. A published protocol recommends a final concentration of 2% Cremophor and 2% ethanol in sterile water (96%).[1] Another option for creating a working solution involves adding a DMSO stock solution to corn oil.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO to at least 100 mM.[2] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO.[1] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: What are the recommended storage conditions for this compound solutions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C and protected from light.[1] Under these conditions, the stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3).[1][3][4][5][6] It acts as a competitive inhibitor, blocking the binding of CCR3 ligands such as eotaxin (CCL11), eotaxin-2 (CCL24), RANTES (CCL5), MCP-3 (CCL7), and MCP-4 (CCL13).[5][7] This inhibition prevents the downstream signaling cascades that lead to eosinophil and basophil chemotaxis and activation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the vehicle during preparation. | The solubility of this compound may be limited in the aqueous-based vehicle. | Gently warm the solution and/or use sonication to aid dissolution.[1] Ensure the DMSO used for the stock solution is new and anhydrous, as hygroscopic DMSO can negatively impact solubility.[1] |
| Difficulty achieving the desired concentration in the final formulation. | The compound may not be fully dissolving at the target concentration in the chosen vehicle. | Consider preparing a higher concentration stock solution in DMSO and then diluting it into the final vehicle. For example, a 20.8 mg/mL stock in DMSO can be diluted in corn oil.[1] |
| Inconsistent experimental results in vivo. | The compound may not be stable in the prepared formulation over the duration of the experiment, or the administration volume may be inconsistent. | Prepare the final dosing solution fresh for each experiment. Ensure accurate calculation of the injection volume based on the animal's body weight. A maximum injection volume of 200 µL is suggested for intraperitoneal injections in mice.[1] |
| Unexpected off-target effects. | While this compound is highly selective for CCR3, off-target effects can never be completely ruled out. | Include appropriate vehicle-only control groups in your experimental design to differentiate compound-specific effects from vehicle effects. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | ≥ 87.5 mg/mL (231.25 mM)[1] |
| DMSO | 100 mM[2] |
In Vivo Dosing Parameters (Murine Model)
| Parameter | Value | Reference |
| Dose | 13.75 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) | [1] |
| Vehicle | 2% Cremophor, 2% Ethanol, 96% Sterile Water | [1] |
| Injection Volume | Calculated per body weight (max 200 µL) | [1] |
Experimental Protocols
Protocol for Preparation and Administration of this compound for In Vivo Studies
This protocol is adapted from a study using a murine model of spontaneous chronic colitis.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Cremophor
-
Ethanol (200 proof)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
30G needles and syringes
Procedure:
-
Stock Solution Preparation:
-
Vehicle Preparation:
-
Prepare the vehicle solution consisting of 2% Cremophor, 2% ethanol, and 96% sterile water.
-
For example, to prepare 10 mL of vehicle, mix 200 µL of Cremophor, 200 µL of ethanol, and 9.6 mL of sterile water.
-
Vortex the vehicle solution until it is homogeneous.
-
-
Final Dosing Solution Preparation:
-
On the day of injection, thaw an aliquot of the this compound DMSO stock solution.
-
Dilute the stock solution into the prepared vehicle to achieve the final desired concentration for injection. For a dose of 13.75 mg/kg, the final concentration will depend on the average weight of the animals and the desired injection volume.
-
Vortex the final dosing solution thoroughly. If any precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[1]
-
-
Animal Administration:
-
Weigh each animal to accurately calculate the injection volume.
-
Administer the this compound solution intraperitoneally (i.p.) using a 30G needle.
-
The maximum recommended injection volume is 200 µL per animal.[1]
-
A typical dosing schedule in the cited study was three injections per week for two weeks.[8]
-
Administer the vehicle solution to the control group using the same volume and schedule.
-
Signaling Pathway
This compound is a selective antagonist of the CCR3 receptor. Upon binding of its cognate chemokines, such as eotaxin, CCR3 initiates a signaling cascade that is crucial for the chemotaxis and activation of eosinophils and other immune cells.
Caption: CCR3 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CC chemokine receptors - Wikipedia [en.wikipedia.org]
- 3. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. CCR3 (gene) - Wikipedia [en.wikipedia.org]
- 8. CCR3 [bio.davidson.edu]
Optimizing SB-328437 concentration for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of SB-328437 for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective non-peptide antagonist of the C-C chemokine receptor 3 (CCR3)[1][2][3][4]. It functions by competitively inhibiting the binding of chemokine ligands such as eotaxin, eotaxin-2, and monocyte chemotactic protein-4 (MCP-4) to CCR3[1][3]. This blockade prevents the downstream signaling cascades that mediate cellular responses like eosinophil migration and activation[1][5]. In some contexts, it has been shown to bind to an allosteric site on the CCR3 receptor[6][7].
Q2: What is a recommended starting concentration for my experiments?
The optimal concentration of this compound is highly dependent on the specific cell type, assay, and experimental goal. Based on published data, a good starting point for in vitro experiments is in the low nanomolar to low micromolar range. For instance, the IC₅₀ for CCR3 antagonism has been reported to be as low as 4.5 nM[1][4]. However, in cell viability and sensitization assays, concentrations up to 50 µM have been utilized[1][6][7]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, with a maximum concentration of 100 mM[2][8]. For stock solution preparation, reconstitute the compound in high-quality, anhydrous DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound[1]. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light[1].
Troubleshooting Guides
Issue 1: I am not observing the expected inhibitory effect of this compound.
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Verify Reagent Integrity: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution.
-
Confirm CCR3 Expression: Verify that your target cells express CCR3 at a sufficient level. This can be done using techniques such as flow cytometry, qPCR, or Western blotting.
-
Optimize Concentration: The effective concentration can vary significantly between cell types and assays. Perform a dose-response curve, starting from a low nanomolar range and extending to the low micromolar range, to determine the optimal concentration for your specific experimental setup.
-
Check Ligand Concentration: The inhibitory effect of a competitive antagonist like this compound can be overcome by high concentrations of the CCR3 ligand (e.g., eotaxin). Ensure that the ligand concentration in your assay is appropriate.
-
Incubation Time: The required incubation time with this compound may vary. Consider optimizing the pre-incubation time of the cells with the compound before adding the CCR3 ligand.
Issue 2: I am observing cytotoxicity or off-target effects.
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. High concentrations, such as 50 µM, have been used in some studies without significant effects on cell viability alone, but this can be cell-type dependent[1][6][7].
-
Titrate Concentration: If cytotoxicity is observed, lower the concentration of this compound to a range that maintains efficacy while minimizing cell death.
-
Evaluate Selectivity: this compound is reported to be highly selective for CCR3[2][9]. However, if you suspect off-target effects, consider using a structurally different CCR3 antagonist as a control to confirm that the observed phenotype is specifically due to CCR3 inhibition.
-
Vehicle Control: Always include a vehicle control (DMSO) at the same final concentration used for your this compound dilutions to account for any effects of the solvent on your cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Assay | Reference |
| IC₅₀ (CCR3 Antagonism) | 4.5 nM | Not specified | [1][4] |
| IC₅₀ (Eotaxin-induced Ca²⁺ mobilization) | 38 nM | RBL-2H3-CCR3 cells | [2][8] |
| IC₅₀ (Eotaxin-2-induced Ca²⁺ mobilization) | 35 nM | RBL-2H3-CCR3 cells | [2][8] |
| IC₅₀ (MCP-4-induced Ca²⁺ mobilization) | 20 nM | RBL-2H3-CCR3 cells | [2][8] |
| IC₅₀ (Eotaxin-induced eosinophil chemotaxis) | 32 nM | Human eosinophils | [8] |
| IC₅₀ (Eotaxin-2-induced eosinophil chemotaxis) | 25 nM | Human eosinophils | [8] |
| IC₅₀ (MCP-4-induced eosinophil chemotaxis) | 55 nM | Human eosinophils | [8] |
| Effective Concentration (Sensitization to 5-FU) | 50 µM | 5-FU-resistant AGS cells | [1][6][7] |
Table 2: In Vivo Administration of this compound
| Parameter | Value | Animal Model | Effect | Reference |
| Dosage | 5 g/kg | Mouse models of LPS-induced lung injury and influenza virus infection | Reduced neutrophil recruitment and lung inflammation | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Calcium Mobilization Assay
-
Cell Preparation: Plate CCR3-expressing cells (e.g., RBL-2H3-CCR3 transfectants) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer. Include a vehicle control (DMSO).
-
Pre-incubation: Add the diluted this compound or vehicle control to the wells and pre-incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Ligand Stimulation: Add a CCR3 ligand (e.g., eotaxin) at a concentration that elicits a submaximal response (e.g., EC₈₀) to the wells.
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Signal Detection: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value using a non-linear regression analysis.
Mandatory Visualizations
Caption: Simplified signaling pathway of CCR3 and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. SB 328437 [sigmaaldrich.com]
- 9. SB 328437 (DMSO solution), CCR3 antagonist (CAS 247580-43-4) | Abcam [abcam.com]
Preventing precipitation of SB-328437 in culture media
Welcome to the technical support center for SB-328437. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of its precipitation in culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound upon addition to aqueous culture media is a common challenge that can significantly impact experimental outcomes. This guide provides solutions to counteract this issue.
Issue: Precipitate Forms Immediately After Adding this compound Stock Solution to Culture Media
| Cause | Solution |
| High Final Concentration of this compound | The desired final concentration may exceed its solubility limit in the aqueous medium. It is advisable to lower the final working concentration. |
| Improper Mixing Technique | Directly adding the concentrated stock solution can create localized high concentrations, leading to precipitation. To avoid this, add the stock solution drop-wise to the vortexing medium or mix immediately and thoroughly by pipetting. Pre-warming the medium to 37°C can also help. |
| High Concentration of Stock Solution | Using a highly concentrated stock solution necessitates adding a very small volume, which may not disperse quickly. Prepare an intermediate dilution of the stock solution in DMSO before the final dilution into the culture medium. This allows for a larger, more easily dispersible volume to be added. |
| Low Temperature of Culture Media | The solubility of this compound can decrease at lower temperatures. Ensure your culture medium is pre-warmed to 37°C before adding the compound. |
Issue: Culture Medium Becomes Cloudy or Precipitate Forms Over Time During Incubation
| Cause | Solution |
| Instability of this compound in Culture Medium | The compound may degrade or precipitate over long incubation periods. For experiments lasting longer than 24-48 hours, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) or other sera can interact with small molecules, causing them to precipitate. If your experimental design permits, try reducing the serum concentration or using a serum-free medium. It is crucial to validate the effect of reduced serum on your cells' viability and behavior. |
| Temperature Fluctuations | Changes in temperature can affect the solubility of the compound. Ensure that the incubator maintains a stable temperature and that culture vessels are not placed in areas prone to temperature variations. |
| pH Shift in Culture Medium | Changes in the pH of the culture medium during incubation can alter the solubility of this compound. Ensure the medium is adequately buffered and that CO₂ levels in the incubator are stable. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective non-peptide antagonist of the C-C chemokine receptor 3 (CCR3).[1][2] It functions by inhibiting the binding of chemokines like eotaxin, eotaxin-2, and MCP-4 to CCR3, thereby blocking downstream signaling pathways involved in eosinophil and neutrophil recruitment and activation.[1][3] CCR3 activation is known to stimulate pathways such as the MAPK and JAK/STAT signaling cascades.[4]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[2][4] It is soluble in DMSO up to 100 mM.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally at or below 0.5%, to avoid solvent-induced cytotoxicity.[5][6] However, the tolerance to DMSO can vary between cell lines. It is essential to perform a vehicle control experiment (treating cells with the same concentration of DMSO used to deliver this compound) to assess its effect on your specific cells.
Q4: How should I store the this compound stock solution?
A4: Following reconstitution in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] Stock solutions in DMSO are generally stable for up to 6 months when stored at -20°C.[2] Always protect the stock solution from light.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Determine the required concentration: Decide on the desired stock solution concentration (e.g., 10 mM).
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Calculate the required mass: Use the molecular weight of this compound (378.38 g/mol ) to calculate the mass needed.
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Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound.
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Ensure complete dissolution: Vortex or sonicate the solution to ensure the compound is completely dissolved.
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Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solution in Culture Medium
This protocol is designed to minimize precipitation when diluting the DMSO stock solution into the aqueous culture medium.
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Pre-warm the medium: Warm the required volume of complete culture medium to 37°C in a water bath.
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Prepare an intermediate dilution (optional but recommended): If your final desired concentration is low, consider making an intermediate dilution of your stock solution in DMSO. This will increase the volume you add to the media, facilitating better mixing.
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Add this compound to the medium: While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution drop-wise.
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Mix thoroughly: Immediately after adding the compound, mix the solution well by gently pipetting up and down or by inverting the tube several times. Avoid vigorous shaking that could cause foaming.
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Visual inspection: Visually inspect the medium for any signs of precipitation (cloudiness or visible particles).
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pH check (optional): If you are concerned about pH changes, you can check the pH of the final working solution and adjust if necessary.
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Sterile filtration (optional): If you are concerned about microbial contamination from the dissolution process, you can filter the final working solution through a 0.22 µm sterile filter.
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Immediate use: Use the freshly prepared medium immediately for your experiments.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB 328437 [sigmaaldrich.com]
- 3. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Troubleshooting inconsistent results with SB-328437
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges and ensuring consistency in experiments involving the CCR3 antagonist, SB-328437.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective, non-peptide antagonist of the C-C chemokine receptor 3 (CCR3).[1][2][3][4] Its primary mechanism of action is to competitively bind to CCR3, thereby blocking the interaction with its endogenous ligands such as eotaxin, eotaxin-2, and monocyte chemotactic protein-4 (MCP-4).[1][3][5] This inhibition prevents downstream signaling events, including calcium mobilization and chemotaxis of eosinophils and other CCR3-expressing cells.[2][3][5]
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C for long-term use (months to years) and at 0-4°C for short-term use (days to weeks).[3] It is soluble in DMSO, with concentrations up to 100 mg/mL being achievable.[2] Stock solutions in DMSO can be stored at -20°C for up to 6 months.[2] It is recommended to protect the compound from light.[1] For in vivo experiments, it is advisable to prepare the working solution fresh on the day of use.[1]
Q3: At what concentration should I use this compound in my experiments?
The optimal concentration of this compound will vary depending on the specific experimental setup, including the cell type, ligand concentration, and assay endpoint. However, based on published data, a general range can be recommended:
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In vitro binding assays: The IC50 for this compound is approximately 4-4.5 nM.[1][4]
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Calcium mobilization assays: IC50 values are in the range of 20-38 nM for inhibition of eotaxin, eotaxin-2, and MCP-4 induced signaling.[3]
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Chemotaxis assays: Effective concentrations for inhibiting eosinophil chemotaxis are in the nanomolar range.[2]
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Cell viability/sensitization assays: In combination with other agents like 5-fluorouracil, concentrations around 50 µM have been used.[1][6]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Inconsistent Results
Problem 1: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound stock solutions (-20°C in DMSO, protected from light).[1][2] Prepare fresh dilutions for each experiment. |
| Inconsistent Ligand Concentration | Use a consistent and validated concentration of the CCR3 ligand (e.g., eotaxin) for stimulation. Ensure the ligand is not degraded. |
| Cell Passage Number | High passage numbers can lead to changes in receptor expression and signaling. Use cells within a consistent and low passage range. |
| Assay Conditions | Maintain consistent incubation times, temperatures, and cell densities between experiments. |
Problem 2: Lack of observable effect of this compound.
| Potential Cause | Troubleshooting Step |
| Low CCR3 Expression | Confirm CCR3 expression in your cell line or primary cells using techniques like qPCR, flow cytometry, or Western blotting. |
| Compound Inactivity | Test the activity of your this compound stock on a validated positive control cell line known to express functional CCR3. |
| Suboptimal Concentration | Perform a dose-response experiment to ensure you are using an appropriate concentration range. The required concentration may be higher for cellular assays compared to binding assays. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected biological response. Optimize assay parameters and include appropriate positive and negative controls. |
Problem 3: Unexpected off-target effects or cellular toxicity.
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | High concentrations of any compound can lead to non-specific effects. Lower the concentration of this compound and perform a dose-response analysis for toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.1-0.5%). Run a vehicle-only control. |
| Compound Purity | Verify the purity of your this compound lot. Impurities could contribute to off-target effects. |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
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Cell Preparation: Plate CCR3-expressing cells (e.g., RBL-2H3-CCR3 transfectants or primary eosinophils) in a black, clear-bottom 96-well plate.
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Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
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Ligand Stimulation: Add a pre-determined concentration of a CCR3 ligand (e.g., eotaxin) to induce calcium influx.
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Signal Detection: Immediately measure the change in fluorescence using a plate reader equipped for kinetic reading.
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Data Analysis: Calculate the inhibition of the calcium response at each concentration of this compound to determine the IC50 value.
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB 328437 [sigmaaldrich.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SB-328437 In Vitro Activity and the Influence of Serum
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the use of SB-328437, a potent and selective CCR3 antagonist, in in vitro experiments. A primary focus of this guide is to address the potential impact of serum on the compound's activity.
Frequently Asked Questions (FAQs)
This section addresses common questions about this compound and its application in in vitro assays.
| Question | Answer |
| What is this compound? | This compound is a potent, selective, and non-peptide antagonist of the C-C chemokine receptor 3 (CCR3)[1][2][3]. It competitively inhibits the binding of chemokines like eotaxin, eotaxin-2, and MCP-4 to CCR3[4]. |
| What is the in vitro potency of this compound? | In serum-free or low-serum conditions, this compound exhibits an IC50 of approximately 4 nM for CCR3 binding[1][2]. It also inhibits eotaxin-, eotaxin-2-, and MCP-4-induced calcium mobilization with IC50 values of 38 nM, 35 nM, and 20 nM, respectively[1][2]. |
| How does serum affect the in vitro activity of this compound? | The presence of serum in in vitro assays is expected to reduce the apparent potency of this compound. This is likely due to the binding of the compound to serum proteins, particularly albumin, which decreases the free concentration of this compound available to interact with its target, CCR3. |
| Why is it recommended to use low-serum or serum-free media for some assays? | For functional assays like chemotaxis, serum contains various chemokines and growth factors that can act as chemoattractants, masking the specific effect of the ligand being tested. Using serum-free or low-serum media is crucial for establishing a clear chemoattractant gradient. |
| What are the physicochemical properties of this compound? | This compound has a molecular weight of 378.38 g/mol and a chemical formula of C21H18N2O5[1][4][5]. Its structure includes two aromatic rings, suggesting a degree of hydrophobicity that may contribute to its binding to serum proteins[6]. |
Troubleshooting Guide: Serum-Related Issues in In Vitro Assays
This guide provides solutions to common problems encountered when using this compound in the presence of serum.
| Problem | Potential Cause | Recommended Solution |
| Reduced potency (higher IC50) of this compound compared to literature values. | The assay medium contains serum (e.g., Fetal Bovine Serum - FBS). Serum proteins, such as albumin, can bind to this compound, reducing its free concentration and apparent potency. | - Perform experiments in serum-free or low-serum (e.g., 0.1-1%) medium. - If serum is required for cell viability, perform an IC50 shift assay by testing a range of serum concentrations to quantify the impact on this compound activity. |
| High background signal in chemotaxis assays. | Serum in the assay medium contains endogenous chemoattractants, leading to non-specific cell migration. | Use serum-free medium in both the upper and lower chambers of the chemotaxis plate. A positive control with a known chemoattractant in serum-free medium should be included. |
| Inconsistent results between experiments. | Variation in the lot or concentration of serum used in the assay medium. Different lots of serum can have varying protein and chemokine compositions. | - Use the same lot of serum for all related experiments. - Qualify new lots of serum to ensure consistency. - Whenever possible, switch to a serum-free medium formulation. |
| Precipitation of this compound in the assay medium. | This compound has limited solubility in aqueous solutions. High concentrations of the compound or interactions with components in complex media can lead to precipitation. | - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a level that does not affect cell viability (typically <0.5%). - Prepare fresh dilutions of this compound for each experiment. |
Experimental Protocols
Protocol: Assessing the Impact of Serum on this compound Activity (IC50 Shift Assay)
This protocol describes how to quantify the effect of serum on the potency of this compound using a functional assay such as calcium mobilization.
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Cell Preparation: Culture CCR3-expressing cells (e.g., RBL-2H3-CCR3) to the appropriate density for your assay.
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Assay Buffers: Prepare a series of assay buffers containing different concentrations of serum (e.g., 0%, 1%, 5%, 10% FBS).
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Compound Dilution: Prepare a serial dilution of this compound in each of the prepared assay buffers.
-
Assay Performance:
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Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
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Aliquot the cells into a microplate.
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Add the different dilutions of this compound (prepared in the corresponding serum-containing buffers) to the cells and incubate.
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Stimulate the cells with a CCR3 agonist (e.g., eotaxin) at a concentration that elicits a sub-maximal response (EC80).
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Measure the change in intracellular calcium levels using a suitable plate reader.
-
-
Data Analysis:
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For each serum concentration, plot the response against the log of the this compound concentration.
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Fit a dose-response curve to each dataset to determine the IC50 value.
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Compare the IC50 values obtained at different serum concentrations to determine the magnitude of the "IC50 shift."
-
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. rndsystems.com [rndsystems.com]
- 2. SB 328437 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB 328437 [sigmaaldrich.com]
- 5. medkoo.com [medkoo.com]
- 6. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Trypsin Removal for CCR3 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete removal of trypsin after cell detachment for accurate C-C Motif Chemokine Receptor 3 (CCR3) studies. Residual trypsin can significantly impact experimental outcomes by cleaving cell surface receptors, including CCR3, leading to inaccurate data.
Frequently Asked Questions (FAQs)
Q1: Why is complete removal or inactivation of trypsin critical for CCR3 studies?
Residual trypsin, a serine protease, can digest cell surface proteins, including the extracellular domains of G protein-coupled receptors like CCR3.[1][2][3] This can lead to:
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Reduced CCR3 expression: Fewer receptors on the cell surface available for ligand binding or antibody detection.
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Altered receptor function: Cleavage may affect receptor conformation and signaling capacity.[4]
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Inaccurate downstream signaling analysis: Compromised receptor integrity can lead to unreliable results in assays measuring calcium flux, chemotaxis, or other signaling events.[5]
Q2: What are the primary methods for inactivating trypsin after cell detachment?
The most common methods to neutralize trypsin activity are:
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Addition of serum-containing medium: Fetal Bovine Serum (FBS) and other sera contain protease inhibitors, such as alpha-1-antitrypsin and alpha-2-macroglobulin, that effectively inactivate trypsin.[1][6][7]
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Use of specific trypsin inhibitors: For serum-free applications, specific inhibitors like Soybean Trypsin Inhibitor (SBTI) can be added to the cell suspension.[6][8]
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Dilution: While less effective on its own for complete inactivation of potent trypsin solutions, dilution with a large volume of serum-free medium or buffer can significantly reduce trypsin activity.[9] Synthetic trypsin alternatives, like Gibco TrypLE, can be effectively inactivated by dilution alone.[10]
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Centrifugation and washing: After inactivation, centrifuging the cell suspension to a pellet and washing with fresh, trypsin-free medium or buffer helps to physically remove the inactivated trypsin and inhibitors.[8]
Q3: Can residual trypsin affect the binding of antibodies to CCR3 in flow cytometry?
Yes. If the antibody's epitope on the extracellular domain of CCR3 is cleaved by residual trypsin, it can prevent the antibody from binding, leading to a false-negative or reduced fluorescence signal in flow cytometry analysis.[2]
Q4: Are there alternatives to trypsin for detaching cells for CCR3 studies?
Yes, several alternatives are available that are generally gentler on cell surface proteins:
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Enzyme-free cell dissociation buffers: These buffers are chelating agents (like EDTA) that work by binding calcium and magnesium ions, which are essential for cell adhesion protein function.[11][12]
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Alternative enzymes:
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Accutase: A mixture of proteolytic and collagenolytic enzymes that is gentler than trypsin and often recommended for studies involving surface markers.[2][13][14]
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Papain: Can be used for cells that are sensitive to trypsin.[11][12]
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Collagenase: Effective for certain cell types where trypsin is not.[11][12]
-
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Mechanical detachment: Gently scraping or "knocking off" cells can be an option for loosely adherent cells, but this method is not recommended for sensitive cell lines as it can cause significant cell damage.[12]
Troubleshooting Guides
Issue 1: Low or absent CCR3 signal in flow cytometry after trypsinization.
| Potential Cause | Troubleshooting Step |
| Over-trypsinization | Reduce trypsin incubation time.[8] Use the minimum concentration of trypsin required for detachment (e.g., 0.05%).[8] Monitor cell detachment closely under a microscope and stop the process as soon as cells are rounded and detached. |
| Incomplete trypsin inactivation | Ensure an adequate volume of serum-containing medium (at least two volumes) is added promptly after detachment.[8] If using a trypsin inhibitor like SBTI, ensure it is used at an equimolar concentration to the trypsin.[8] |
| Epitope cleavage | Switch to a gentler detachment method such as an enzyme-free dissociation buffer or Accutase.[2][13] If using trypsin, use a lower concentration and shorter incubation time. |
| Suboptimal antibody staining | Verify the antibody concentration and incubation conditions. Include positive and negative controls in your experiment. |
Issue 2: Inconsistent results in CCR3-mediated signaling assays (e.g., calcium flux, chemotaxis).
| Potential Cause | Troubleshooting Step |
| Partial cleavage of CCR3 | Even low levels of residual trypsin can alter receptor function. Optimize the trypsin inactivation and washing steps. Consider using a specific trypsin inhibitor for more complete neutralization. |
| Cell stress from detachment | Minimize the duration of trypsin exposure.[3] Ensure gentle handling of cells during pipetting and centrifugation to maintain cell viability and membrane integrity.[8] |
| Carryover of trypsin inhibitor | If using a high concentration of a specific inhibitor, ensure it is thoroughly washed out before proceeding with the signaling assay, as it might interfere with downstream components. |
| Altered cellular state | Trypsinization can affect the cytoskeleton and overall cell physiology.[3] Allow cells a recovery period in fresh medium before performing signaling experiments. |
Data Presentation
Table 1: Comparison of Cell Detachment Methods and their Impact on CCR3 Integrity
| Detachment Method | Typical Concentration/Incubation | Mechanism of Action | Impact on CCR3 | Recommended for CCR3 Studies? |
| Trypsin-EDTA | 0.05% - 0.25% for 2-5 min at 37°C | Proteolytic cleavage of adhesion proteins | High risk of receptor cleavage, especially with longer incubation or higher concentrations.[2][3] | Use with caution; requires careful optimization and thorough inactivation. |
| Accutase | Per manufacturer's protocol (typically 5-10 min at 37°C) | Gentle enzymatic (proteolytic and collagenolytic) | Minimal impact on cell surface proteins.[13] | Highly Recommended |
| Enzyme-Free Dissociation Buffer | 5-10 min at 37°C | Chelates Ca2+ and Mg2+ to disrupt cell adhesion.[12] | No enzymatic cleavage; preserves receptor integrity. | Highly Recommended |
| Cell Scraping | N/A | Mechanical force | High risk of cell damage and low viability.[13] | Not Recommended |
Experimental Protocols
Protocol 1: Optimal Cell Detachment using Trypsin with Complete Inactivation
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Preparation: Pre-warm trypsin-EDTA (0.05%), PBS (Ca2+/Mg2+-free), and complete growth medium (containing serum) to 37°C.[8]
-
Wash: Aspirate the old medium from the cell culture flask. Gently wash the cell monolayer once with pre-warmed PBS to remove any residual serum.[8]
-
Trypsinization: Add a minimal volume of pre-warmed trypsin-EDTA to cover the cell monolayer. Incubate at 37°C for 2-3 minutes, or until cells appear rounded and detached when viewed under a microscope.[8] Gently tap the flask to dislodge any remaining adherent cells.[15]
-
Inactivation: Immediately add at least two volumes of pre-warmed complete growth medium to the flask to inactivate the trypsin.[8]
-
Harvesting: Gently pipette the cell suspension up and down to create a single-cell suspension and transfer to a sterile conical tube.
-
Washing: Centrifuge the cell suspension at 100-200 x g for 5 minutes. Aspirate the supernatant containing the inactivated trypsin.
-
Resuspension: Gently resuspend the cell pellet in fresh, pre-warmed medium or buffer appropriate for your downstream application.
-
Cell Counting: Perform a cell count and assess viability (e.g., using trypan blue exclusion).
Protocol 2: Cell Detachment using an Enzyme-Free Dissociation Buffer
-
Preparation: Pre-warm the enzyme-free cell dissociation buffer and PBS (Ca2+/Mg2+-free) to 37°C.
-
Wash: Aspirate the old medium and wash the cell monolayer twice with pre-warmed PBS.[16]
-
Detachment: Add the pre-warmed enzyme-free dissociation buffer to the flask, ensuring the cell monolayer is fully covered. Incubate at 37°C for 5-10 minutes.[16] Monitor for cell detachment.
-
Harvesting: Once cells are detached, gently disperse them by pipetting and transfer the suspension to a sterile conical tube.
-
Washing: Centrifuge the cells at 100-200 x g for 5 minutes. Aspirate the supernatant.
-
Resuspension: Resuspend the cell pellet in the desired volume of fresh medium or buffer for your experiment.
Mandatory Visualizations
Caption: Workflow for optimal cell detachment and trypsin inactivation.
Caption: Impact of residual trypsin on CCR3 signaling pathway.
References
- 1. Trypsinization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Impact of trypsin on cell cytoplasm during detachment of cells studied by terahertz sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of trypsin on the cell surface proteins of hepatoma tissue culture cells. Characterization of a carbohydrate-rich glycopeptide released from a calcium binding membrane glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Neutralize the Trypsin - HepG2 Transfection [hepg2.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Trypsin Cell Dissociation Protocol [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Dissociation and Trypsin for Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 11. echemi.com [echemi.com]
- 12. molecular biology - Alternatives to trypsin for cell detachment? - Biology Stack Exchange [biology.stackexchange.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. Dissociation Protocols [cytion.com]
Light sensitivity and handling precautions for SB-328437
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and handling of SB-328437, a potent and selective CCR3 antagonist. Adherence to these guidelines is critical for ensuring the integrity and efficacy of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide antagonist of the C-C chemokine receptor 3 (CCR3) with an IC50 of 4.5 nM.[1] It functions by competitively binding to CCR3, thereby inhibiting the downstream signaling pathways activated by its chemokine ligands such as eotaxin, eotaxin-2, and MCP-4.[1] This inhibition blocks calcium mobilization and chemotaxis of eosinophils and other inflammatory cells.[1][2][3]
Q2: Is this compound sensitive to light?
Yes, this compound is known to be light-sensitive. Several suppliers recommend that the compound and its solutions be protected from light.[1] One supplier explicitly advises to "Store in the dark".[4]
Q3: How should I store this compound?
For long-term storage, solid this compound should be stored at -20°C.[2][4] Stock solutions, typically prepared in DMSO, should also be stored at -20°C and are generally stable for up to 1 to 6 months when protected from light.[1][2] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes.
Q4: What are the potential consequences of exposing this compound to light?
Exposure to light can lead to the photodegradation of this compound. This degradation can result in a decreased effective concentration of the active compound, leading to inaccurate and irreproducible experimental results. The exact photodegradation products of this compound have not been extensively documented in publicly available literature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity in assays. | Degradation of this compound due to improper storage or handling, particularly exposure to light. | - Prepare fresh stock solutions of this compound from solid compound. - Ensure all stock and working solutions are stored in amber or foil-wrapped vials at -20°C. - Minimize the exposure of the compound and its solutions to ambient light during all experimental procedures. Use a dark room or low-light conditions when possible. |
| Precipitate observed in the stock solution after thawing. | The solubility of this compound may be affected by repeated freeze-thaw cycles or solvent evaporation. | - Gently warm the solution and vortex to redissolve the precipitate. Sonication can also be used to aid dissolution.[1] - To prevent this, store stock solutions in small, single-use aliquots. |
| Variability between experimental replicates. | Inconsistent handling of this compound solutions across different samples, leading to variable levels of degradation. | - Standardize the handling protocol for all samples. Ensure each replicate is exposed to similar light and temperature conditions for the same duration. - Prepare a master mix of the final working solution to be added to all relevant wells or tubes. |
| Complete loss of activity. | Significant degradation of the compound. | - Discard the old stock solution and prepare a fresh one from the solid compound. - Review storage and handling procedures to identify and rectify any potential sources of light exposure or temperature fluctuations. |
Data Presentation
Currently, there is a lack of publicly available quantitative data on the photostability of this compound, such as its degradation kinetics or quantum yield of photodegradation under specific light conditions. Researchers are advised to perform their own stability studies under their specific experimental conditions if precise data is required.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Light Protection |
| Solid | -20°C | Long-term | Store in the dark[4] |
| Stock Solution (in DMSO) | -20°C | 1 to 6 months[1][2] | Protect from light[1] |
| Working Solution (in vivo) | N/A | Prepare fresh for same-day use[1] | Protect from light |
Experimental Protocols
Protocol for Handling and Preparation of this compound Stock Solution
-
Preparation Environment: Whenever possible, handle the solid compound and its solutions in a dark room or under low-light conditions. Use amber-colored vials or wrap clear vials in aluminum foil.
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.
-
Dissolution: Prepare a stock solution, typically in dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 3.78 mg of this compound (MW: 378.38 g/mol ) in 1 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected vials and store at -20°C.
General Protocol for Assessing Photostability (Adapted from ICH Q1B Guidelines)
This protocol provides a general framework for assessing the photostability of this compound.
-
Sample Preparation:
-
Prepare a solution of this compound in a relevant solvent (e.g., DMSO, cell culture medium) at a known concentration.
-
Divide the solution into two sets of transparent containers (e.g., quartz cuvettes or clear glass vials).
-
-
Control Samples:
-
Wrap one set of containers completely in aluminum foil to serve as dark controls.
-
-
Light Exposure:
-
Place both the exposed and dark control samples in a photostability chamber.
-
Expose the samples to a light source that provides both visible and UVA light, as specified by ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At predetermined time points, withdraw samples from both the exposed and dark control groups.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining this compound and to detect the formation of any degradation products.
-
-
Data Evaluation:
-
Compare the results from the exposed samples to those of the dark controls to determine the extent of photodegradation.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SB 328437 (DMSO solution), CCR3 antagonist (CAS 247580-43-4) | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to CCR3 Antagonists: SB-328437 vs. SB-297006
In the landscape of inflammatory disease research, particularly in conditions characterized by eosinophilic infiltration such as asthma and allergic rhinitis, the C-C chemokine receptor 3 (CCR3) has emerged as a key therapeutic target. The development of small molecule antagonists for CCR3 has been a significant focus of drug discovery efforts. Among these, SB-328437 and SB-297006 are two potent and selective non-peptide antagonists that have been instrumental in elucidating the role of CCR3 in various inflammatory models. This guide provides a detailed comparison of their performance based on available experimental data.
Quantitative Performance Comparison
The following table summarizes the in vitro potencies of this compound and SB-297006 in various functional assays. The data is primarily derived from the seminal study by White et al. (2000), which details the discovery and characterization of these compounds.
| Parameter | This compound | SB-297006 | Assay Type | Cell Type | Ligand |
| IC50 (nM) | 4.5[1][2][3] | - | Radioligand Binding | Human Eosinophils | [¹²⁵I]eotaxin |
| IC50 (nM) | 4[4][5][6][7] | - | Radioligand Binding | - | - |
| IC50 (nM) | 38[4][5][6][7][8] | - | Calcium Mobilization | RBL-2H3-CCR3 | Eotaxin |
| IC50 (nM) | 35[4][5][6][7][8] | - | Calcium Mobilization | RBL-2H3-CCR3 | Eotaxin-2 |
| IC50 (nM) | 20[4][5][6][7][8] | - | Calcium Mobilization | RBL-2H3-CCR3 | MCP-4 |
| IC50 (nM) | 32[8] | - | Eosinophil Chemotaxis | Human Eosinophils | Eotaxin |
| IC50 (nM) | 25[8] | - | Eosinophil Chemotaxis | Human Eosinophils | Eotaxin-2 |
| IC50 (nM) | 55[8] | - | Eosinophil Chemotaxis | Human Eosinophils | MCP-4 |
| Selectivity | >2500-fold over C5aR, LTD4, CCR7, CXCR1, and CXCR2[4] | High | - | - | - |
Note: Comprehensive quantitative data for SB-297006 from the initial searches is limited. Both compounds were developed through chemical optimization from an initial hit, SK&F 45523, and are described as highly potent and selective.[9][10][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize CCR3 antagonists.
Radioligand Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCR3 receptor.
-
Membrane Preparation: Membranes are prepared from cells endogenously expressing CCR3 (e.g., human eosinophils) or a cell line stably transfected with the CCR3 gene (e.g., RBL-2H3-CCR3).[9][10] Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a suitable buffer.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CCR3 ligand (e.g., [¹²⁵I]eotaxin or [¹²⁵I]MCP-4) and varying concentrations of the unlabeled antagonist (this compound or SB-297006).[9][10]
-
Incubation: The reaction plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with a cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50).
Calcium Mobilization Assay
This functional assay assesses the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCR3 agonist.
-
Cell Preparation: RBL-2H3 cells stably expressing CCR3 are seeded into a 96-well plate and cultured overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period (e.g., 1 hour) at 37°C.
-
Compound Incubation: The cells are then incubated with varying concentrations of the CCR3 antagonist (this compound or SB-297006) or vehicle control.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader. A CCR3 agonist (e.g., eotaxin, eotaxin-2, or MCP-4) is added to the wells to stimulate the receptor.[4][5]
-
Fluorescence Measurement: The fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium flux, and the IC50 value is calculated.
Eosinophil Chemotaxis Assay
This assay evaluates the ability of an antagonist to inhibit the directed migration of eosinophils towards a chemoattractant.
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.
-
Chemotaxis Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.
-
Loading: The lower compartment is filled with a solution containing a CCR3 ligand (e.g., eotaxin, eotaxin-2, or MCP-4) as the chemoattractant. The isolated eosinophils, pre-incubated with different concentrations of the antagonist (this compound or SB-297006) or vehicle, are placed in the upper compartment.
-
Incubation: The chamber is incubated for a period (e.g., 1-2 hours) at 37°C to allow the eosinophils to migrate through the membrane towards the chemoattractant.
-
Cell Quantification: The number of eosinophils that have migrated to the lower compartment is quantified, typically by microscopy after staining the cells on the lower side of the membrane.
-
Data Analysis: The inhibitory effect of the antagonist on chemotaxis is determined by comparing the number of migrated cells in the presence of the antagonist to the number of migrated cells in the vehicle control. The IC50 value is then calculated.
Visualizing Molecular Interactions and Experimental Processes
CCR3 Signaling Pathway
The binding of chemokines like eotaxin, eotaxin-2, and MCP-4 to the CCR3 receptor initiates a cascade of intracellular signaling events.[9][10] This G-protein coupled receptor is primarily coupled to the Gαi subunit, leading to the inhibition of adenylyl cyclase and activation of downstream pathways that mediate cellular responses such as chemotaxis, degranulation, and survival.
Experimental Workflow: Chemotaxis Assay
The following diagram illustrates the key steps involved in a typical eosinophil chemotaxis assay used to evaluate the efficacy of CCR3 antagonists.
Conclusion
Both this compound and SB-297006 are potent and selective CCR3 antagonists that have been invaluable tools for studying the role of this receptor in inflammatory processes. Based on the available data, this compound demonstrates low nanomolar potency in inhibiting CCR3-mediated functions, including ligand binding, calcium mobilization, and eosinophil chemotaxis. While direct comparative data in the same studies is not always presented in a side-by-side format, the research indicates that both compounds originate from the same chemical optimization program and exhibit high efficacy. The choice between these antagonists for future research may depend on specific experimental needs and commercial availability. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working in this field.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inverse Regulation of C-C Chemokine Receptor 3 Oligomerization by Downstream Proteins Indicates Biased Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SB 328437, CCR3 antagonist (CAS 247580-43-4) | Abcam [abcam.com]
- 7. SB 328437 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 8. SB 328437 A highly potent and selective CC chemokine receptor-3 (CCR3) antagonist. | 247580-43-4 [sigmaaldrich.com]
- 9. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. researchgate.net [researchgate.net]
SB-328437 versus other small molecule CCR3 inhibitors
A Comparative Guide to SB-328437 and Other Small Molecule CCR3 Inhibitors for Researchers
Introduction to CCR3 and its Role in Disease
The C-C chemokine receptor 3 (CCR3) is a key player in the inflammatory response, particularly in allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[1][2][3] This G protein-coupled receptor is highly expressed on the surface of eosinophils, basophils, mast cells, and Th2 lymphocytes.[1][3] The interaction of CCR3 with its chemokine ligands, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), triggers a signaling cascade that leads to the recruitment and activation of these inflammatory cells at the site of inflammation.[4][5][6] This influx of eosinophils and other immune cells contributes to the tissue damage and symptoms associated with allergic reactions.[4][5] Consequently, blocking the CCR3 signaling pathway with small molecule antagonists has become a significant area of research for the development of new anti-inflammatory therapies.[1][2] This guide provides a detailed comparison of this compound with other prominent small molecule CCR3 inhibitors, supported by experimental data and methodologies.
Comparative Analysis of Small Molecule CCR3 Inhibitors
This compound is a potent and selective, non-peptide antagonist of the CCR3 receptor.[7][8] It has been shown to effectively inhibit eosinophil migration and calcium mobilization induced by various CCR3 ligands.[7][8][9] In preclinical studies, this compound has demonstrated anti-inflammatory effects in models of lung injury and has also been investigated for its potential to sensitize cancer cells to chemotherapy.[7][10]
Several other small molecule CCR3 inhibitors have been developed and characterized, each with distinct profiles. This guide will compare this compound with YM-344031, GW-782415, and J-113863 (also known as UCB-35625).
Quantitative Data Presentation
The following table summarizes the in vitro potency of this compound and other selected small molecule CCR3 inhibitors across various functional assays.
| Inhibitor | Assay Type | Ligand/Stimulus | Species | IC50 / Ki | Reference |
| This compound | CCR3 Antagonism | - | Human | 4.5 nM | [7][11] |
| CCR3 Antagonism | - | Human | 4 nM | [8] | |
| Ca2+ Mobilization | Eotaxin | Human | 38 nM | [8][12] | |
| Ca2+ Mobilization | Eotaxin-2 | Human | 35 nM | [8][12] | |
| Ca2+ Mobilization | MCP-4 | Human | 20 nM | [8][12] | |
| YM-344031 | Ligand Binding | Eotaxin-1 | Human | 3.0 nM | [13][14][15] |
| Ligand Binding | RANTES | Human | 16.3 nM | [13][14][15] | |
| Ca2+ Flux | - | Human | 5.4 nM | ||
| Chemotaxis | - | Human | 19.9 nM | ||
| GW-782415 | Chemotaxis | - | Human | pKi: 8.08 | [16][17] |
| Chemotaxis | - | Murine | pKi: 7.85 | [16][17] | |
| J-113863 | CCR1 Antagonism | - | Human | 0.9 nM | [11] |
| CCR1 Antagonism | - | Mouse | 5.8 nM | [11] | |
| CCR3 Antagonism | - | Human | 0.58 nM | [11] | |
| CCR3 Antagonism | - | Mouse | 460 nM | [11] | |
| Chemotaxis (CCR1) | MIP-1α | - | 9.6 nM | [18] | |
| Chemotaxis (CCR3) | Eotaxin | - | 93.7 nM | [18] | |
| GW766994 | CCR3 Antagonism | - | Human | Orally active | [11] |
Signaling Pathways and Experimental Workflows
CCR3 Signaling Pathway
The binding of eotaxins to CCR3 initiates a cascade of intracellular events crucial for eosinophil function. This pathway represents a primary target for the inhibitors discussed.
Caption: Simplified CCR3 signaling cascade in eosinophils.
Experimental Workflow for CCR3 Inhibitor Evaluation
A typical workflow for identifying and characterizing novel CCR3 antagonists involves a series of in vitro and in vivo assays.
Caption: General workflow for CCR3 antagonist development.
Classification of Compared CCR3 Inhibitors
This diagram illustrates the relationship between the discussed small molecule inhibitors targeting the CCR3 receptor.
Caption: Classification of the compared CCR3 inhibitors.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the CCR3 receptor.
-
Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., ¹²⁵I-eotaxin) from the CCR3 receptor.
-
Materials:
-
HEK293 cells stably transfected with human CCR3.
-
Radioligand: ¹²⁵I-labeled eotaxin or MCP-4.[9]
-
Test compounds (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare cell membranes from CCR3-expressing HEK293 cells.
-
In a 96-well plate, add cell membranes, radioligand at a fixed concentration (near its Kd value), and varying concentrations of the test compound.
-
For non-specific binding determination, add a high concentration of an unlabeled ligand.
-
Incubate the mixture (e.g., for 60 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular calcium release triggered by a CCR3 agonist.
-
Objective: To assess the functional antagonism of CCR3 by measuring changes in intracellular calcium concentration ([Ca²⁺]i).
-
Materials:
-
Procedure:
-
Load the cells with the calcium-sensitive dye by incubating them in a buffer containing the dye (e.g., for 60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle control.
-
Place the plate in the fluorometer and establish a baseline fluorescence reading.
-
Add a CCR3 agonist (e.g., eotaxin) to stimulate the cells.
-
Record the change in fluorescence over time, which corresponds to the change in [Ca²⁺]i.
-
The peak fluorescence intensity is used to quantify the response. Calculate the percentage of inhibition at each concentration of the test compound to determine the IC50 value.[9]
-
Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
-
Objective: To measure the inhibition of eosinophil migration towards a CCR3 ligand.
-
Materials:
-
Isolated human eosinophils.
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell assay plates with a porous membrane).
-
Chemoattractant (e.g., eotaxin, eotaxin-2, MCP-4).[7]
-
Test compounds (e.g., this compound).
-
-
Procedure:
-
Pre-incubate eosinophils with various concentrations of the test compound or vehicle.
-
Place the chemoattractant in the lower chamber of the chemotaxis device.
-
Add the pre-incubated eosinophils to the upper chamber, separated from the lower chamber by the porous membrane.
-
Incubate the chamber (e.g., for 1-2 hours at 37°C in a 5% CO₂ incubator) to allow cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each compound concentration to determine the IC50 value.
-
In Vivo Model of Allergic Airway Inflammation
Animal models are crucial for evaluating the efficacy of CCR3 antagonists in a physiological context.
-
Objective: To assess the ability of a CCR3 antagonist to reduce eosinophil recruitment to the lungs in a mouse model of allergic asthma.
-
Model: Ovalbumin (OVA)-sensitized and challenged mice.[19][20]
-
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on, for example, days 0 and 14.[20][21]
-
Drug Administration: Administer the test compound (e.g., this compound) orally or via another appropriate route before the challenge phase.[19][22]
-
Challenge: Challenge the sensitized mice with an aerosolized OVA solution for a set period on consecutive days (e.g., days 24, 25, and 26).[19]
-
Assessment: 24-48 hours after the final challenge, perform the following:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to count the total and differential number of inflammatory cells, particularly eosinophils.
-
Histology: Process lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production) to assess airway inflammation and remodeling.
-
Cytokine Analysis: Measure the levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in the BALF or lung homogenates.
-
-
Data Analysis: Compare the outcomes in the drug-treated group with those in the vehicle-treated control group to determine the efficacy of the CCR3 antagonist.
-
Conclusion
This compound is a well-characterized, potent, and selective CCR3 antagonist that serves as a valuable research tool for studying the roles of CCR3 in various diseases. When compared to other small molecule inhibitors like YM-344031 and GW-782415, it exhibits comparable in vitro potency in inhibiting key CCR3-mediated functions. The choice of inhibitor for a particular study will depend on the specific research question, the required selectivity profile (e.g., dual CCR1/CCR3 antagonism with J-113863), and the desired in vivo characteristics. The experimental protocols provided herein offer a standardized framework for the evaluation and comparison of these and other novel CCR3 inhibitors. Despite the promise of CCR3 antagonism, clinical trials with some inhibitors have yielded mixed results, highlighting the complexity of inflammatory diseases and the need for further research to fully understand the therapeutic potential of targeting the CCR3 pathway.[23][24]
References
- 1. Recent developments in CCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule antagonists for chemokine CCR3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. What does CCR3 Signaling Pathway mean? Definition, meaning and sense [tititudorancea.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medkoo.com [medkoo.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. GW782415W | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 17. GW782415W|CAS 408304-25-6|DC Chemicals [dcchemicals.com]
- 18. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective inhibition of eosinophil influx into the lung by small molecule CC chemokine receptor 3 antagonists in mouse models of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CCR3 Monoclonal Antibody Inhibits Eosinophilic Inflammation and Mucosal Injury in a Mouse Model of Eosinophilic Gastroenteritis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CCR3 Monoclonal Antibody Inhibits Eosinophilic Inflammation and Mucosal Injury in a Mouse Model of Eosinophilic Gastroenteritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel Peptide Nanoparticle Biased Antagonist of CCR3 Blocks Eosinophil Recruitment and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of SB-328437: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a compound is paramount. This guide provides a comprehensive comparison of SB-328437's potency and selectivity for the C-C chemokine receptor 3 (CCR3) over other receptors, supported by experimental data and detailed methodologies.
This compound is a potent and highly selective non-peptide antagonist of CCR3, a key receptor involved in the trafficking of eosinophils, which play a central role in allergic inflammation and asthma.[1][2] This guide delves into the quantitative data that substantiates its selectivity and outlines the experimental protocols used to determine its pharmacological profile.
Quantitative Analysis of this compound's Receptor Selectivity
The inhibitory activity of this compound has been quantified through various assays, primarily focusing on its high affinity for CCR3.
Inhibitory Potency at CCR3
This compound demonstrates potent antagonism at the CCR3 receptor with a half-maximal inhibitory concentration (IC50) of approximately 4.5 nM.[3]
| Parameter | Value | Assay Type | Reference |
| IC50 for CCR3 | 4.5 nM | Not Specified | [3] |
Selectivity Profile Against Other Receptors
| Receptor | Selectivity vs. CCR3 | Reference |
| C5aR | >2500-fold | [4] |
| LTD4 | >2500-fold | [4] |
| CCR7 | >2500-fold | [4] |
| CXCR1 | >2500-fold | [4] |
| CXCR2 | >2500-fold | [4] |
Functional Inhibition of Chemokine-Induced Responses
This compound effectively inhibits the functional responses mediated by CCR3 activation. It blocks calcium mobilization induced by various CCR3 ligands, including eotaxin, eotaxin-2, and monocyte chemotactic protein-4 (MCP-4).[4]
| Chemokine | IC50 for Ca2+ Mobilization Inhibition | Reference |
| Eotaxin | 38 nM | [4] |
| Eotaxin-2 | 35 nM | [4] |
| MCP-4 | 20 nM | [4] |
Experimental Methodologies
The following sections detail the experimental protocols typically employed to assess the selectivity and potency of CCR3 antagonists like this compound.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity of a compound to its target receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the CCR3 receptor.
General Protocol:
-
Cell Culture and Membrane Preparation: A cell line stably expressing the human CCR3 receptor, such as rat basophilic leukemia (RBL-2H3) cells, is cultured.[1][2] Cell membranes are then prepared by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled CCR3 ligand (e.g., 125I-eotaxin or 125I-MCP-4) and varying concentrations of this compound.[1][2]
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assays
This functional assay measures the ability of an antagonist to block the intracellular calcium increase that occurs upon receptor activation.
Objective: To assess the inhibitory effect of this compound on chemokine-induced calcium influx in CCR3-expressing cells.
General Protocol:
-
Cell Preparation: RBL-2H3 cells expressing CCR3 or isolated human eosinophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[1][2]
-
Compound Incubation: The cells are pre-incubated with various concentrations of this compound.
-
Stimulation: A CCR3 agonist (e.g., eotaxin, eotaxin-2, or MCP-4) is added to the cells.[4]
-
Signal Detection: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometric plate reader.
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the agonist-induced calcium response.
Chemotaxis Assays
This assay evaluates the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Objective: To determine the efficacy of this compound in blocking eosinophil migration in response to CCR3 ligands.
General Protocol:
-
Cell Isolation: Eosinophils are isolated from human peripheral blood.
-
Assay Setup: A Boyden chamber or a similar transwell migration system is used. The lower chamber contains a CCR3 ligand (e.g., eotaxin) as a chemoattractant, and the upper chamber contains the isolated eosinophils pre-treated with different concentrations of this compound. The two chambers are separated by a microporous membrane.
-
Incubation: The chamber is incubated for a specific period to allow for cell migration.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or a cell counter.
-
Data Analysis: The concentration of this compound that inhibits cell migration by 50% (IC50) is determined.
Visualizing the CCR3 Signaling Pathway and Experimental Logic
To further elucidate the mechanism of action and the experimental design, the following diagrams are provided.
References
- 1. Novel Peptide Nanoparticle Biased Antagonist of CCR3 Blocks Eosinophil Recruitment and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EP3050574B1 - Use of plerixafor for treating and/or preventing acute exacerbations of chronic obstructive pulmonary disease - Google Patents [patents.google.com]
Unveiling CCR3 Function: A Comparative Guide to Alternative Study Methods Beyond SB-328437
References
- 1. d-nb.info [d-nb.info]
- 2. genemedi.net [genemedi.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimized guide RNA structure for genome editing via Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR/Cas9 genome editing in human hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.origene.com [cdn.origene.com]
- 7. lubio.ch [lubio.ch]
- 8. A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilitate genetically modified mice production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Accessible Protocol for the Generation of CRISPR-Cas9 Knockouts Using INDELs in Zebrafish | Springer Nature Experiments [experiments.springernature.com]
- 10. One-step generation of triple knockout CHO cell lines using CRISPR/Cas9 and fluorescent enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 12. Gene knockout in highly purified mouse hematopoietic stem cells by CRISPR/Cas9 technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Docking Simulations of SB-328437 Binding to CCR3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding and functional ancy of the C-C chemokine receptor 3 (CCR3) antagonist, SB-328437, with other notable CCR3 antagonists. The information is supported by experimental data and detailed methodologies to assist in computational and in vitro research endeavors.
Comparative Analysis of CCR3 Antagonists
The following table summarizes the inhibitory potency of this compound and other selected CCR3 antagonists. The data is presented as IC50 values, which represent the concentration of an antagonist that inhibits 50% of the specific binding of a radioligand or a functional response. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Antagonist | Assay Type | Ligand/Stimulant | Cell Line/System | IC50 (nM) |
| This compound | Radioligand Binding | 125I-eotaxin | Human Eosinophils | 4.5[1] |
| Calcium Mobilization | Eotaxin | RBL-2H3-CCR3 | 38[2] | |
| Calcium Mobilization | Eotaxin-2 | RBL-2H3-CCR3 | 35[2] | |
| Calcium Mobilization | MCP-4 | RBL-2H3-CCR3 | 20[2] | |
| Eosinophil Chemotaxis | Eotaxin | Human Eosinophils | 32[2] | |
| Eosinophil Chemotaxis | Eotaxin-2 | Human Eosinophils | 25[2] | |
| Eosinophil Chemotaxis | MCP-4 | Human Eosinophils | 55[2] | |
| SB-297006 | Not Specified | Not Specified | Not Specified | Potent inhibitor[3] |
| UCB-35625 | Eosinophil Chemotaxis | Eotaxin | Transfected Cells | 93.7 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of binding and functional data for CCR3 antagonists.
Radioligand Competition Binding Assay
This protocol details a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the CCR3 receptor.
Materials:
-
Membrane preparations from cells expressing human CCR3 (e.g., CHO-K1 or HEK293 cells)
-
125I-labeled eotaxin (radioligand)
-
Unlabeled eotaxin (for non-specific binding determination)
-
Test compounds (e.g., this compound and other antagonists)
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Plate Setup: In a 96-well plate, add 50 µL of binding buffer to all wells.
-
Non-Specific Binding: To determine non-specific binding, add 50 µL of a high concentration of unlabeled eotaxin (e.g., 1 µM) to designated wells.
-
Test Compounds: Add 50 µL of serial dilutions of the test compounds to the experimental wells.
-
Radioligand Addition: Add 50 µL of 125I-eotaxin (at a final concentration close to its Kd) to all wells.
-
Membrane Addition: Add 50 µL of the CCR3-expressing membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Calcium Mobilization Assay
This protocol describes a method to measure the ability of a CCR3 antagonist to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
Cells stably expressing human CCR3 (e.g., U2OS or CHO cells)
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
CCR3 agonist (e.g., eotaxin)
-
Test compounds (e.g., this compound)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the CCR3-expressing cells into 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add 100 µL of Fluo-4 AM loading solution (typically 1-5 µM in assay buffer) to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye. Add 100 µL of assay buffer to each well.
-
Antagonist Addition: Add 50 µL of the test compound dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading.
-
Agonist Injection: Inject 50 µL of the CCR3 agonist (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Data Acquisition: Immediately after agonist injection, continuously record the fluorescence intensity for 1-2 minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of the test compound by comparing the peak fluorescence response in the presence and absence of the antagonist. Calculate the IC50 value from the dose-response curve.
Eosinophil Chemotaxis Assay
This protocol outlines a method to assess the ability of a CCR3 antagonist to block the migration of eosinophils towards a chemoattractant.
Materials:
-
Isolated human eosinophils
-
Chemotaxis Buffer: RPMI 1640 with 0.5% BSA
-
CCR3 chemoattractant (e.g., eotaxin)
-
Test compounds (e.g., this compound)
-
Transwell inserts with a 3-5 µm pore size membrane
-
24-well plates
-
Cell counting solution (e.g., Calcein AM or trypan blue)
-
Fluorescence plate reader or microscope
Procedure:
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of chemotaxis buffer containing the chemoattractant to the lower chamber (the well).
-
Eosinophil Preparation: Resuspend the isolated eosinophils in chemotaxis buffer at a concentration of 1 x 106 cells/mL.
-
Antagonist Treatment: Incubate the eosinophil suspension with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
Cell Addition: Add 100 µL of the treated eosinophil suspension to the upper chamber (the Transwell insert).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Cell Quantification:
-
Manual Counting: Remove the insert, and count the number of migrated cells in the lower chamber using a hemocytometer and microscope.
-
Fluorescence-based Counting: Add a fluorescent dye that stains live cells to the lower chamber, incubate, and read the fluorescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
CCR3 Signaling Pathway
The following diagram illustrates the major signaling cascades initiated upon the binding of chemokines to the CCR3 receptor.
Caption: CCR3 signaling pathway upon chemokine binding and its inhibition by this compound.
Experimental Workflow for CCR3 Antagonist Evaluation
The following diagram outlines the logical workflow for evaluating the efficacy of a potential CCR3 antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB 328437 A highly potent and selective CC chemokine receptor-3 (CCR3) antagonist. | 247580-43-4 [sigmaaldrich.com]
- 3. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of SB-328437 in a Murine Model of Spontaneous Chronic Colitis
A detailed guide for researchers and drug development professionals comparing the CCR3 antagonist SB-328437 with alternative therapeutic strategies in the attenuation of spontaneous chronic colitis. This guide provides a comprehensive overview of experimental data, detailed protocols, and visual representations of key biological pathways.
This comparison guide evaluates the efficacy of this compound, a potent and selective CCR3 antagonist, in the Winnie murine model of spontaneous chronic colitis. The performance of this compound is contrasted with two alternative therapeutic approaches: mesenchymal stem cell (MSC) therapy, also evaluated in the Winnie mouse model, and anti-tumor necrosis factor-alpha (anti-TNF-α) antibody treatment in the interleukin-10 knockout (IL-10⁻/⁻) mouse model, another well-established model of spontaneous colitis.
Comparative Efficacy of Therapeutic Interventions
The following tables summarize the key quantitative data from studies evaluating this compound, Mesenchymal Stem Cells, and Anti-TNF-α antibodies in attenuating spontaneous chronic colitis in murine models.
Table 1: Comparison of Therapeutic Efficacy on Disease Activity and Macroscopic Indicators
| Therapeutic Agent | Mouse Model | Dosage and Administration | Key Findings |
| This compound | Winnie | 5 mg/kg, intraperitoneal injection, daily for 14 days | - Improved fecal consistency. - Reduced rectal bleeding. - Attenuated disease activity. - Prevented weight loss. - Significantly increased colon length compared to sham-treated Winnie mice. |
| Mesenchymal Stem Cells (MSCs) | Winnie | 1 x 10⁶ human bone marrow-derived MSCs, intracolonic enema, single dose | - Ineffective in attenuating chronic inflammation and enteric neuropathy in a single-dose regimen.[1] |
| Anti-TNF-α Antibody | IL-10⁻/⁻ | Not specified | - Markedly ameliorated disease as judged by a clinical score. - Reduced inflammatory cytokines in stool samples. |
Table 2: Comparison of Histological and Cellular Efficacy
| Therapeutic Agent | Mouse Model | Key Histological and Cellular Findings |
| This compound | Winnie | - Significantly lower histological scores compared to sham-treated Winnie mice (6.1 ± 0.4 vs. 15.8 ± 1.0).[2] - Reduced infiltration of CD45⁺ leukocytes and CD45⁺SSCHICCR3⁺CD11b⁺Siglec-F⁺ eosinophils in the colon. |
| Mesenchymal Stem Cells (MSCs) | Winnie | - A single dose of MSCs was ineffective in improving histological parameters.[1] |
| Anti-TNF-α Antibody | IL-10⁻/⁻ | - 19 out of 20 treated mice had normal histology, with only 1 showing mild colitis. - In contrast, only 3 out of 17 PBS-treated mice had normal histology, with the rest showing mild to severe colitis.[3] |
Experimental Protocols
This compound Administration in Winnie Mice
-
Animal Model: Winnie mice, which harbor a missense mutation in the Muc2 mucin gene, leading to spontaneous chronic colitis that mimics human inflammatory bowel disease (IBD).[2]
-
Treatment: Winnie and C57BL/6 control mice were treated with either this compound (5 mg/kg) or a vehicle solution. The treatment was administered via intraperitoneal injection daily for 14 days.[2]
-
Assessments: Clinical parameters such as fecal consistency, rectal bleeding, and body weight were monitored. Following the treatment period, colonic tissues were collected for histological analysis and flow cytometry to assess immune cell infiltration. Serum levels of eosinophil-associated chemokines and cytokines were also measured.[2]
Mesenchymal Stem Cell (MSC) Administration in Winnie Mice
-
Animal Model: Winnie mice.
-
Treatment: A single dose of 1 x 10⁶ human bone marrow-derived MSCs suspended in 100µL of PBS was administered via an intracolonic enema. Control Winnie mice received 100µL of PBS alone.[1]
-
Assessments: Colon tissues were collected at 3 and 60 days post-administration to evaluate the short-term and long-term effects on inflammation and enteric neuropathy through histological and immunohistochemical analyses.[1]
Anti-TNF-α Antibody Administration in IL-10⁻/⁻ Mice
-
Animal Model: Interleukin-10 knockout (IL-10⁻/⁻) mice, which spontaneously develop chronic enterocolitis.
-
Treatment: Anti-TNF-α antibody therapy was initiated at 4 weeks of age. The specific antibody and dosage regimen were not detailed in the provided search results.
-
Assessments: A clinical scoring system, similar to the Crohn's Disease Activity Index in humans, was used to monitor disease progression. Stool samples were analyzed for cytokine levels, and colonic tissues were collected for histological evaluation.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the pathogenesis of colitis and the mechanisms of action of the compared therapeutic agents, as well as a typical experimental workflow.
Caption: CCR3 Signaling Pathway and this compound Inhibition.
Caption: Immunomodulatory Mechanisms of Mesenchymal Stem Cells.
Caption: Mechanism of Action of Anti-TNF-α Antibodies.
Caption: General Experimental Workflow for Colitis Studies.
References
- 1. Validation of the interleukin-10 knockout mouse model of colitis: antitumour necrosis factor-antibodies suppress the progression of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mesenchymal stem/stromal cells in the pathogenesis and regenerative therapy of inflammatory bowel diseases [frontiersin.org]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
Safety Operating Guide
Navigating the Disposal of SB-328437: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of SB-328437, a potent and selective CCR3 antagonist. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
Core Safety and Handling Principles
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Although a specific disposal section may not always be detailed, the SDS provides invaluable information on the compound's properties, hazards, and handling precautions.
Key Chemical and Safety Data for this compound:
| Property | Information | Source |
| Chemical Name | N-(1-Naphthalenylcarbonyl)-4-nitro-L-phenylalanine methyl ester | Tocris Bioscience |
| Molecular Formula | C21H18N2O5 | R&D Systems |
| Molecular Weight | 378.38 g/mol | R&D Systems |
| Appearance | White solid | Sigma-Aldrich |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
| Toxicity | Standard Handling (A) | Sigma-Aldrich |
| Solubility | Soluble in DMSO | R&D Systems |
Step-by-Step Disposal Protocol
The disposal of this compound, classified as a combustible solid, requires a meticulous approach to mitigate risks. The following protocol is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound must be treated as hazardous chemical waste. This includes pure, unused compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions containing the compound.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams. It should be collected in a designated, compatible waste container.
2. Packaging and Labeling:
-
Container Selection: Use a clearly labeled, leak-proof, and chemically resistant container. For solid waste, a securely sealed bag or a wide-mouth container is appropriate. For solutions, use a container with a screw-top cap.
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
3. Storage of Waste:
-
Designated Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Safe Storage Conditions: The storage area should be cool, dry, and away from sources of ignition, as this compound is a combustible solid.
4. Disposal Request and Pickup:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.
5. Decontamination of Work Surfaces:
-
Thorough Cleaning: After handling and disposing of this compound, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a general laboratory cleaner.
-
Dispose of Cleaning Materials as Waste: All materials used for decontamination (e.g., wipes, paper towels) should be disposed of as hazardous waste.
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
